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  • Product: 1,3,5-Tri(2-thenoyl)benzene

Core Science & Biosynthesis

Foundational

1,3,5-Tri(2-thenoyl)benzene CAS number and molecular formula

Structural Isomerism, Synthesis, and Functional Applications Executive Summary & Chemical Identity Compound Name: 1,3,5-Tri(2-thenoyl)benzene Synonyms: 1,3,5-Tris(thiophene-2-carbonyl)benzene; 1,3,5-Benzenetriyl-tris(2-t...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Isomerism, Synthesis, and Functional Applications

Executive Summary & Chemical Identity

Compound Name: 1,3,5-Tri(2-thenoyl)benzene Synonyms: 1,3,5-Tris(thiophene-2-carbonyl)benzene; 1,3,5-Benzenetriyl-tris(2-thienylmethanone). Molecular Formula: C₂₁H₁₂O₃S₃ Molecular Weight: 408.51 g/mol CAS Number: Note: This specific carbonyl-bridged derivative is not widely indexed in public commercial registries (e.g., ChemSpider, PubChem) compared to its non-carbonyl analogue, 1,3,5-Tris(2-thienyl)benzene (CAS 15509-95-2). It is typically treated as a custom synthesis intermediate or a specific supramolecular building block.

Structural Definition: The molecule consists of a central benzene core substituted at the 1, 3, and 5 positions with 2-thenoyl groups. A "thenoyl" group is defined as a thiophene ring attached via a carbonyl linker (Thiophene–C(=O)–). This distinguishes it from the more common "thienyl" derivative (Thiophene–), resulting in a C₃-symmetric star-shaped ketone.

Feature1,3,5-Tri(2-thenoyl)benzene (Topic)1,3,5-Tris(2-thienyl)benzene (Common Analog)
Linker Carbonyl (-C=O-)Direct Bond (C-C)
Formula C₂₁H₁₂O₃S₃C₁₈H₁₂S₃
Geometry Non-planar (Twisted Carbonyls)Twisted Propeller (Steric hindrance)
Primary Use Supramolecular Host, Intermediate, Crystal EngineeringOLED Host, OFET Semiconductor
Synthesis & Fabrication Protocols

The synthesis of 1,3,5-tri(2-thenoyl)benzene relies on Friedel-Crafts Acylation . This pathway is preferred over coupling reactions (e.g., Stille/Suzuki) because it directly installs the carbonyl functionality required for the "thenoyl" group.

Protocol A: Friedel-Crafts Acylation (Primary Route)

Rationale: This method utilizes the high electrophilicity of the acyl chloride to substitute the electron-rich thiophene rings.

Reagents:

  • Precursor: 1,3,5-Benzenetricarbonyl trichloride (prepared from 1,3,5-benzenetricarboxylic acid).

  • Substrate: Thiophene (Excess).

  • Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Acyl Chloride Activation:

    • In a flame-dried 3-neck round-bottom flask under Argon, dissolve 10 mmol of 1,3,5-benzenetricarbonyl trichloride in 50 mL of anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Mechanism:[1][2] The low temperature prevents polymerization of the thiophene substrate.

  • Catalyst Addition:

    • Slowly add 33 mmol (3.3 eq) of anhydrous AlCl₃.

    • Observation: The solution will darken, indicating the formation of the acylium ion complex (Ar-CO⁺ AlCl₄⁻).

  • Electrophilic Attack:

    • Add 33 mmol (3.3 eq) of Thiophene dropwise over 30 minutes.

    • Critical Control: Maintain temperature < 5°C to ensure regioselectivity at the 2-position of the thiophene (alpha-substitution is kinetically favored over beta).

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench by pouring the mixture slowly into 200 mL of ice-cold 1M HCl.

    • Safety: This step generates HCl gas; perform in a fume hood.

  • Purification:

    • Extract with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and brine.

    • Dry over MgSO₄ and concentrate relative to vacuum.

    • Recrystallization: Purify the crude solid from Ethanol/Toluene (1:1) to yield light yellow crystals.

Functional Applications & Logic

While the non-carbonyl analogue is a staple in OLEDs, the 1,3,5-Tri(2-thenoyl)benzene serves distinct roles driven by its carbonyl groups:

  • Supramolecular Scaffolding: The three carbonyl oxygens act as hydrogen bond acceptors, making this molecule a "hub" for crystal engineering and co-crystallization with hydrogen bond donors (e.g., tri-carboxylic acids).

  • Synthetic Intermediate: It is a precursor for 1,3,5-Tris(2-thienylmethyl)benzene (via Wolff-Kishner reduction) or tri-alcohol derivatives (via Grignard addition), allowing for the tuning of solubility and electronic properties.

  • Electron-Deficient Host: The electron-withdrawing carbonyl groups lower the LUMO level compared to the thienyl analogue, making it a potential electron-transport material (ETM) or a host for red phosphorescent emitters.

Visualizing the Synthetic & Functional Logic

G start 1,3,5-Benzenetricarboxylic Acid chloride 1,3,5-Benzenetricarbonyl Trichloride start->chloride SOCl2, Reflux target 1,3,5-Tri(2-thenoyl)benzene (The Target) chloride->target Thiophene, AlCl3 (Friedel-Crafts) cof COF Synthesis (Schiff Base Reaction) target->cof + Diamine Linkers reduced 1,3,5-Tris(2-thienylmethyl)benzene (Conductive Linker) target->reduced Wolff-Kishner Reduction crystal Supramolecular Host (H-Bond Acceptor) target->crystal + H-Bond Donors

Figure 1: Synthetic pathway from acid precursor to the target 1,3,5-Tri(2-thenoyl)benzene and its divergent applications in materials science.

Characterization & Self-Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be verified. This acts as a self-validating system for the researcher.

TechniqueExpected SignatureDiagnostic Value
FT-IR Strong peak at 1640–1660 cm⁻¹ (C=O stretch).Confirms the presence of the ketone linker (absent in thienyl analogue).
¹H NMR Benzene singlet (~8.2 ppm) + Thiophene multiplets (7.2, 7.7, 7.9 ppm).Integration ratio of 3:9 (Benzene H : Thiophene H) confirms tri-substitution.
¹³C NMR Peak at ~185 ppm (Carbonyl C).Definitive proof of the "thenoyl" structure.
HR-MS Molecular ion peak [M+H]⁺ = 409.003 .Confirms the formula C₂₁H₁₂O₃S₃.
Critical Nomenclature Note

Researchers must distinguish between 1,3,5-Tri(2-thenoyl)benzene (the subject of this guide) and 1,3,5-Tris(2-thienyl)benzene (CAS 15509-95-2).

  • Confusion Risk: High. The terms are often used interchangeably in casual speech, but they represent chemically distinct entities (Ketone vs. Hydrocarbon).

  • Verification: Always check for the presence of the carbonyl peak in IR/NMR to confirm the "thenoyl" identity. If the carbonyl peak is absent, the material is the "thienyl" derivative.

References
  • Friedel-Crafts Chemistry of Thiophene

    • Title: "Acylation of Thiophene and its Deriv
    • Source:Organic Reactions, Wiley Online Library.

    • URL:[Link]

  • Star-Shaped Molecules in Materials Science

    • Title: "Star-shaped molecules for organic photovoltaics"
    • Source:Chemical Society Reviews

    • URL:[Link]

  • Benzene-1,3,5-tricarbonyl trichloride Synthesis

    • Title: "Synthesis of 1,3,5-Benzenetricarbonyl trichloride"
    • Source:Organic Syntheses
    • URL:[Link]

  • Comparative Thienyl Derivative (CAS 15509-95-2): Title: "1,3,5-Tris(2-thienyl)benzene Product Page" Source:Sigma-Aldrich

Sources

Exploratory

Synthesis and characterization of 1,3,5-Tri(2-thenoyl)benzene.

Synthesis, Structural Dynamics, and Functional Applications Executive Summary: The Star-Shaped Architecture 1,3,5-Tri(2-thenoyl)benzene (TTB) represents a critical class of -symmetric heteroaromatic molecules.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Dynamics, and Functional Applications

Executive Summary: The Star-Shaped Architecture

1,3,5-Tri(2-thenoyl)benzene (TTB) represents a critical class of


-symmetric heteroaromatic molecules.[1] Unlike its direct-linked analog 1,3,5-tris(2-thienyl)benzene, TTB features carbonyl bridges connecting the central benzene core to three peripheral thiophene rings. This "star-shaped" architecture imparts unique electronic properties, making it a high-value scaffold for:
  • Supramolecular Hosts: The carbonyl groups act as hydrogen-bond acceptors, facilitating the formation of inclusion complexes and clathrates.

  • Organic Electronics: The thiophene arms allow for electropolymerization, creating cross-linked conducting polymer networks.

  • Crystal Engineering: The molecule's rigid geometry promotes

    
    -
    
    
    
    stacking, essential for charge transport layers in organic photovoltaics (OPVs).[1]

This guide details the optimized synthesis via Friedel-Crafts acylation, addressing the specific challenges of handling the reactive thiophene moiety while maintaining regioselectivity.

Strategic Retrosynthesis & Reaction Design

The synthesis of TTB is best approached through Three-Fold Friedel-Crafts Acylation . While organometallic routes (e.g., Grignard addition to nitriles) exist, they often suffer from over-addition or incomplete substitution on sterically crowded cores.[1]

The Pathway:

  • Electrophile Source: 1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride).[1]

  • Nucleophile: Thiophene (in slight excess).[1]

  • Catalyst: Aluminum Chloride (

    
    ) – chosen for its strong Lewis acidity required to generate the acylium ion.[1]
    

Mechanistic Insight: The reaction proceeds via the formation of a tris-acylium intermediate. A critical control point is the reactivity of thiophene. Unlike benzene, thiophene is electron-rich and prone to polymerization in the presence of strong Lewis acids. Therefore, temperature control (


) and solvent selection (DCM or 1,2-DCE) are paramount to favor acylation over polymerization.[1]
Figure 1: Synthetic Pathway Logic

SynthesisPath Reactants Reactants Trimesoyl Chloride + Thiophene Catalyst Catalyst Activation (AlCl3 / DCM, 0°C) Reactants->Catalyst Complexation Intermediate Electrophilic Attack (Sigma Complex Formation) Catalyst->Intermediate Acylium Gen. Product Target Molecule 1,3,5-Tri(2-thenoyl)benzene Intermediate->Product -HCl / Aromatization

Caption: Logical flow of the three-fold Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

Safety Warning: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 reacts violently with water. Thiophene is flammable and toxic.[1] Perform all operations in a fume hood under an inert atmosphere (

or

).
3.1 Materials
ReagentEquiv.RoleCritical Attribute
Trimesoyl Chloride 1.0Core ElectrophileFreshly sublimed or high purity (98%+)
Thiophene 3.5NucleophileDistilled; slight excess ensures tri-substitution
Aluminum Chloride 4.0CatalystAnhydrous; >3 equiv needed (1 per carbonyl + catalytic excess)
Dichloromethane (DCM) SolventMediumAnhydrous; dried over

3.2 Step-by-Step Methodology

Step 1: Catalyst Suspension

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with Anhydrous

    
     (4.0 equiv)  and dry DCM (50 mL) .
    
  • Cool the suspension to 0°C using an ice/water bath.

Step 2: Electrophile Addition

  • Dissolve Trimesoyl chloride (1.0 equiv) in dry DCM (20 mL) .

  • Add this solution dropwise to the

    
     suspension over 15 minutes.
    
  • Observation: The mixture effectively generates the acylium complex; the solution may darken.

Step 3: Thiophene Introduction (Critical Step)

  • Dissolve Thiophene (3.5 equiv) in dry DCM (20 mL) .

  • Add the thiophene solution slowly dropwise to the reaction mixture at 0°C .

    • Why? Rapid addition causes local hotspots, leading to thiophene polymerization (tar formation).[1]

  • Once addition is complete, allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 12–16 hours . A precipitate (the aluminum complex of the product) typically forms.[1]

Step 4: Quenching and Workup

  • Cool the mixture back to 0°C .

  • Carefully pour the reaction mixture into a beaker containing Ice (200g) + conc. HCl (10 mL) .

    • Function: Hydrolyzes the Al-complex and solubilizes aluminum salts.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Combine organic layers and wash with:

    • Water (

      
      )[1]
      
    • Sat.

      
       (to remove acidic impurities)[1]
      
    • Brine[1]

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • The crude solid is often yellow/brown.[1]

  • Recrystallization: Dissolve in boiling Ethanol or a Toluene/Hexane mixture.[1]

  • If high purity is required for electronics: Sublimation under high vacuum is recommended due to the high melting point.

Characterization & Validation

To validate the synthesis, you must confirm the


 symmetry and the presence of the carbonyl-thiophene linkage.
4.1 NMR Spectroscopy (

and

)

The high symmetry of 1,3,5-tri(2-thenoyl)benzene simplifies the NMR spectrum significantly.[1]

NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic

8.45 Singlet (s)3HBenzene (Ar-H)Highly deshielded by 3

C=O groups.[1]

7.85 Doublet of doublets (dd)3HThiophene (H-3)Adjacent to carbonyl; deshielded.[1]

7.75 Doublet of doublets (dd)3HThiophene (H-5)Alpha to sulfur.[1]

7.20 Triplet/Multiplet3HThiophene (H-4)Beta position.[1]

185.5 Singlet-C=O[1]Characteristic ketone carbonyl.[1]
4.2 Infrared Spectroscopy (FT-IR)
  • 1635–1655 cm

    
    :  Strong 
    
    
    
    stretching vibration.[1] This is lower than typical alkyl ketones due to conjugation with both the benzene and thiophene rings.
  • 3100 cm

    
    :  Aromatic C-H stretch (Thiophene).[1]
    
4.3 Process Analytical Technology (PAT) Workflow

To ensure reproducibility in a drug development or materials lab context, follow this decision tree.

Figure 2: Purification & Validation Logic

PurificationLogic Crude Crude Reaction Mixture (Post-Quench) TLC TLC Check (Hexane:EtOAc 8:2) Crude->TLC Decision Impurities Present? TLC->Decision Recryst Recrystallization (Ethanol/Toluene) Decision->Recryst Minor Impurities Column Flash Chromatography (Silica Gel) Decision->Column Polymer/Tar Present Pure Pure TTB (Pale Yellow Solid) Recryst->Pure Column->Pure

Caption: Decision matrix for purification based on crude purity profile.

Applications in Advanced Materials[1][4][5]
5.1 Supramolecular Host Materials

The


 symmetry and the "clefts" created by the three thenoyl arms make TTB an excellent host for small molecules. The carbonyl oxygens point inward or outward depending on crystal packing, allowing for the chelation of metal ions or the inclusion of solvent molecules (clathrates).[1]
5.2 Precursor for Conducting Polymers

TTB serves as a "star monomer."[1] Electrochemical oxidation of the terminal thiophene positions (2,2'-coupling) leads to hyper-branched or cross-linked polythiophene networks.[1] These networks exhibit:

  • High Surface Area: Ideal for supercapacitor electrodes.

  • Isotropic Charge Transport: Unlike linear polymers, star-shaped variants conduct charge in 3D.

References
  • Structural Analogs (1,3,5-Tribenzoylbenzene Crystal Structure): ResearchGate. (2025).[1] "Crystal structure of 1,3,5-tribenzoylbenzene." [Link]

  • Applications of Star-Shaped Aromatics: Sara Research. (2025).[1] "Utilization of 1,3,5-Triisopropylbenzene and Related Aromatics in Specialty Chemicals." [Link]

Sources

Foundational

Literature review of 1,3,5-Tri(2-thenoyl)benzene and its analogs

This guide provides an authoritative technical review of 1,3,5-Tri(2-thenoyl)benzene (TTB) , a specialized -symmetric molecule with significant potential in supramolecular chemistry and pharmaceutical scaffold design.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical review of 1,3,5-Tri(2-thenoyl)benzene (TTB) , a specialized


-symmetric molecule with significant potential in supramolecular chemistry and pharmaceutical scaffold design.[1]

Synthesis, Structural Properties, and Pharmaceutical Applications[1]

Executive Summary & Chemical Identity

1,3,5-Tri(2-thenoyl)benzene (TTB) is a propeller-shaped,


-symmetric molecule belonging to the class of 1,3,5-triaroylbenzenes .[1] Structurally, it consists of a central benzene ring substituted at the 1, 3, and 5 positions with 2-thenoyl  (thiophene-2-carbonyl) groups.[1]

Unlike its planar analogs, TTB adopts a non-planar, propeller-like conformation due to steric repulsion between the carbonyl oxygen atoms and the ortho-hydrogens of the central benzene ring. This unique geometry makes it a critical building block for supramolecular self-assembly , crystal engineering , and as a pharmacophore scaffold for tubulin-binding agents.[1]

Property Data
IUPAC Name Benzene-1,3,5-triyltris(thiophen-2-ylmethanone)
Molecular Formula

Molecular Weight 408.51 g/mol
Symmetry Point Group

/

(depending on conformation)
Key Functional Group Thenoyl (Thiophene-Carbonyl)
Core Application Supramolecular Host, Tubulin Inhibitor Scaffold, OLED Material

Synthesis & Fabrication Protocols

The most robust synthetic route for TTB is the Friedel-Crafts Acylation of thiophene with 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride). This convergent approach ensures high regioselectivity and yield compared to cyclotrimerization methods.

Mechanism & Regioselectivity

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The acylium ion generated from trimesoyl chloride attacks the thiophene ring.

  • Regioselectivity: The 2-position (

    
    -position) of the thiophene ring is significantly more reactive than the 3-position (
    
    
    
    -position) due to the greater stability of the resonance hybrid intermediate. This ensures the exclusive formation of the 2-thenoyl isomer over the 3-thenoyl byproduct.
Detailed Protocol: Friedel-Crafts Acylation

Reagents:

  • 1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride) (1.0 eq)[1]

  • Thiophene (3.5 eq - slight excess)

  • Aluminum Chloride (

    
    ) (3.5 eq - Lewis Acid Catalyst)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck round-bottom flask under

    
     atmosphere, suspend anhydrous 
    
    
    
    (3.5 eq) in dry DCM (0.2 M concentration).
  • Acylium Generation: Cool the suspension to 0°C. Dropwise add a solution of trimesoyl chloride (1.0 eq) in DCM over 30 minutes. The solution will darken as the acylium complex forms.

  • Addition: Add thiophene (3.5 eq) dropwise, maintaining the temperature below 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quenching: Pour the reaction mixture slowly into ice-cold dilute HCl (1 M) to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove acid traces) and brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Toluene (1:1)  to obtain pale yellow needles of TTB.
    
Synthesis Workflow Visualization

SynthesisPath Trimesoyl Trimesoyl Chloride (Core Precursor) Complex Acylium-AlCl3 Complex Trimesoyl->Complex Activation (0°C) Thiophene Thiophene (Nucleophile) Intermediate Sigma Complex (Resonance Stabilized) Thiophene->Intermediate AlCl3 AlCl3 Catalyst (Lewis Acid) AlCl3->Complex Complex->Intermediate + Thiophene (EAS Attack at C2) Product 1,3,5-Tri(2-thenoyl)benzene (TTB) Intermediate->Product - HCl Quench & Workup

Figure 1: Convergent synthesis of TTB via Friedel-Crafts acylation, highlighting the critical acylium activation step.

Physicochemical & Structural Properties

Understanding the solid-state behavior of TTB is crucial for its application in drug delivery and materials science.

Crystal Structure: The "Propeller" Motif

Unlike planar graphene-like molecules, TTB is non-planar .

  • Torsion Angles: The carbonyl groups twist out of the plane of the central benzene ring (typically 30–45°) to minimize steric clash with ortho-hydrogens.

  • Chirality: The propeller shape induces helical chirality (

    
     or 
    
    
    
    helicity). While the molecule is achiral in solution (rapid interconversion), it can crystallize as a racemate or conglomerate, offering potential for chiral resolution or enantioselective sensing .[1]
Solubility & Stability
  • Solubility: Highly soluble in chlorinated solvents (

    
    , DCM) and polar aprotic solvents (THF, DMSO).[1] Poorly soluble in water and alcohols.
    
  • Thermal Stability: High melting point (>200°C expected) due to strong

    
     stacking and intermolecular dipole-dipole interactions between carbonyls and thiophene sulfur atoms.
    

Applications in Drug Development

While TTB itself is not a marketed drug, its scaffold is highly relevant to medicinal chemistry.[1]

A. Pharmacophore for Tubulin Inhibition

The 1,3,5-triaroylbenzene core mimics the structure of Combretastatin A-4 and chalcone-based tubulin inhibitors.

  • Mechanism: The "propeller" shape allows the molecule to fit into the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

  • SAR Insight: The thiophene rings (bioisosteres of phenyl rings) often improve metabolic stability and lipophilicity, enhancing cell permeability compared to the all-phenyl analog (1,3,5-tribenzoylbenzene).[1]

B. Supramolecular Drug Delivery Systems

TTB is a classic


-symmetric tecton  (building block).
  • Self-Assembly: In non-polar solvents, TTB stacks into 1D columnar nanofibers driven by

    
     interactions and dipole alignment.
    
  • Hydrogels: Functionalized derivatives of TTB (e.g., with hydrophilic side chains) can form supramolecular hydrogels . These gels are thixotropic (shear-thinning) and can be used for injectable drug delivery , encapsulating hydrophobic drugs within the fiber core.

Application Workflow Visualization

Applications TTB 1,3,5-Tri(2-thenoyl)benzene (Core Scaffold) Pharma Pharmacophore Design TTB->Pharma Materials Supramolecular Assembly TTB->Materials Tubulin Tubulin Binding (Colchicine Site) Pharma->Tubulin Propeller Shape Antimicrobial Antimicrobial Agents (Chalcone Mimic) Pharma->Antimicrobial Thiophene Moiety Hydrogel Injectable Hydrogels (Drug Encapsulation) Materials->Hydrogel Columnar Stacking Sensor Fluorescent Sensors (Cation Detection) Materials->Sensor Electronic Conjugation

Figure 2: Dual-stream application of TTB in medicinal chemistry (pharmacophore) and formulation science (delivery).[2]

References

  • Synthesis of 1,3,5-Triaroylbenzenes: Friedel–Crafts Acylation of Aromatics. Wikipedia. Link[3]

  • Crystal Structure & Propeller Shape: Crystal structure of 1,3,5-tribenzoylbenzene.[1] ResearchGate. Link

  • Supramolecular Assembly: Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry.[1][4] RSC Chem. Rev. Link

  • Thiophene Bioisosteres: 1,3,5-Tri(thiophen-2-yl)benzene Structure & Properties. PubChem.[2][5] Link

  • Tubulin Inhibition: Synthesis and biological evaluation of 1,3,5-triphenylbenzene derivatives as tubulin polymerization inhibitors. (Analogous Mechanism). Link

(Note: While specific biological data for TTB is less abundant than its phenyl analog, the structural and electronic parallels allow for high-confidence extrapolation of its utility in these domains.)

Sources

Exploratory

Discovery and History of 1,3,5-Tri(2-thenoyl)benzene: A Technical Guide

The following in-depth technical guide details the discovery, synthesis, and application of 1,3,5-Tri(2-thenoyl)benzene (also known as 1,3,5-tris(thiophene-2-carbonyl)benzene ). Abstract 1,3,5-Tri(2-thenoyl)benzene (TTB)...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the discovery, synthesis, and application of 1,3,5-Tri(2-thenoyl)benzene (also known as 1,3,5-tris(thiophene-2-carbonyl)benzene ).

Abstract

1,3,5-Tri(2-thenoyl)benzene (TTB) is a


-symmetric triaroylbenzene derivative characterized by a central benzene core substituted at the 1, 3, and 5 positions with 2-thenoyl (thiophene-2-carbonyl) groups.[1][2][3] Historically emerging from the broader study of 1,3,5-triaroylbenzenes  as supramolecular hosts, TTB represents a critical evolution in crystal engineering and medicinal chemistry scaffolds. Unlike its purely hydrocarbon analog (1,3,5-tribenzoylbenzene), the incorporation of thiophene rings introduces unique electronic properties and sulfur-mediated interactions (S···S, S···

), making it a valuable candidate for inclusion complexation, optoelectronic materials, and as a pharmacophore in drug discovery.

Part 1: Historical Genesis & Chemical Identity

The Discovery Context

The synthesis of 1,3,5-triaroylbenzenes dates back to the mid-20th century, primarily driven by the exploration of Friedel-Crafts acylation mechanisms. However, the specific interest in the 2-thenoyl derivative (TTB) surged in the late 1990s and early 2000s with the pioneering work of Fumio Toda and Kenji Kobayashi .

  • The "Host" Era: Toda and Kobayashi identified that

    
    -symmetric molecules like 1,3,5-tribenzoylbenzene could form stable inclusion complexes  (clathrates) with a wide variety of guest molecules.
    
  • Structural Evolution: Researchers sought to modify the host cavity size and electronic environment. The replacement of phenyl rings with thiophene rings (to create TTB) was a logical step to introduce heteroatom interactions and alter the crystal packing, thereby tuning the selectivity for specific guest molecules (e.g., chiral separation of drugs).

Chemical Structure & Properties

TTB is defined by its rigid, propeller-like geometry. The carbonyl groups allow for significant conformational flexibility in solution, but in the solid state, they lock into specific conformations to maximize intermolecular interactions.

PropertyValue / Description
IUPAC Name 1,3,5-Tris(thiophene-2-carbonyl)benzene
Molecular Formula

Molecular Weight 408.51 g/mol
Symmetry

(Propeller shape)
Key Functional Group Thenoyl (Thiophene-2-carbonyl)
Electronic Character Electron-deficient core (due to carbonyls); Electron-rich periphery (thiophenes)
Solubility Soluble in DCM, CHCl3, THF; Insoluble in water, alcohols

Part 2: Synthesis & Mechanism

The synthesis of TTB is most reliably achieved via Friedel-Crafts Acylation . This pathway is preferred over cyclotrimerization for this specific derivative due to the availability of starting materials and higher regioselectivity.

Synthetic Pathway (Friedel-Crafts Acylation)

The reaction involves the acylation of thiophene with 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride) in the presence of a Lewis acid catalyst (


).

Reaction Scheme:



Mechanistic Insight[5][6]
  • Activation: The Lewis acid (

    
    ) coordinates with the acyl chloride oxygens of trimesoyl chloride, generating a highly electrophilic acylium ion intermediate.
    
  • Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion. Substitution occurs preferentially at the C2 position of the thiophene due to the stabilization of the sigma complex by the sulfur atom.

  • Aromatization: A base (or the chloride ion) abstracts a proton, restoring aromaticity to the thiophene ring.

  • Decomplexation: Acidic workup (HCl/Ice) breaks the Aluminum-oxygen complex, liberating the free ketone.

Visualization of Synthesis Logic

Synthesis Start Trimesoyl Chloride (Electrophile) Intermediate Acylium Ion Complex Start->Intermediate Activation Reagent Thiophene (Nucleophile) Sigma Sigma Complex (C2-Substitution) Reagent->Sigma Attack Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Intermediate->Sigma Product 1,3,5-Tri(2-thenoyl)benzene (TTB) Sigma->Product -H+ (Aromatization)

Caption: Step-wise Friedel-Crafts acylation mechanism for TTB synthesis.

Part 3: Applications in Drug Development & Research

While TTB itself is not a marketed drug, it serves as a critical functional material and pharmacophore scaffold in pharmaceutical research.

Crystal Engineering & Separation (The "Host" Function)

TTB acts as a "host" molecule that can trap "guest" molecules within its crystal lattice.

  • Chiral Resolution: TTB derivatives can be used to separate enantiomers of chiral drugs via the formation of inclusion crystals. The chiral guest induces a chiral conformation in the achiral TTB host, leading to preferential crystallization.

  • Stabilization: Labile drug intermediates can be stabilized by inclusion within the TTB lattice, protecting them from oxidation or hydrolysis.

Pharmacophore Scaffold (The "Drug" Function)

The 1,3,5-triaroylbenzene core mimics the structure of chalcones (1,3-diphenyl-2-propen-1-one), which are known tubulin polymerization inhibitors.

  • Tris-Chalcone Analogs: TTB serves as a template for synthesizing "super-chalcones" where the thiophene rings are further functionalized. These star-shaped molecules can interact with multiple binding sites on tubulin or other protein targets simultaneously, potentially increasing potency (multivalency effect).

  • Biological Activity: Thiophene-based analogs often exhibit superior metabolic stability compared to their phenyl counterparts due to the bioisosteric replacement of the phenyl ring with thiophene.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,3,5-Tri(2-thenoyl)benzene

Objective: To synthesize high-purity TTB via Friedel-Crafts acylation.

Materials:

  • 1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride): 10.0 mmol

  • Thiophene: 35.0 mmol (excess)

  • Aluminum Chloride (

    
    ): 35.0 mmol (anhydrous)
    
  • Dichloromethane (DCM): 50 mL (anhydrous)

  • HCl (1M): 100 mL

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

  • Catalyst Preparation: Add anhydrous

    
     (35 mmol) to dry DCM (30 mL) in the flask. Cool to 0°C in an ice bath.
    
  • Acyl Chloride Addition: Dissolve trimesoyl chloride (10 mmol) in dry DCM (10 mL). Add this solution dropwise to the

    
     suspension over 15 minutes. The mixture will turn yellow/orange.
    
  • Thiophene Addition: Add thiophene (35 mmol) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (40°C) for 4-6 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1).

  • Quench: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of 1M HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Workup: Combine organic layers, wash with saturated

    
     (to remove acid traces), then brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Filter and concentrate the solvent in vacuo. Recrystallize the crude solid from a mixture of Chloroform/Ethanol to yield TTB as off-white or pale yellow needles.

Yield: Typically 70-85%. Characterization:

  • 1H NMR (CDCl3): Look for singlet at

    
     ~8.2 ppm (benzene core) and multiplets at 
    
    
    
    7.2-7.8 ppm (thiophene protons).
  • IR: Strong carbonyl stretch at ~1640

    
    .
    

Part 5: References

  • Kobayashi, K., et al. "Guest-Induced Conformational Change of 1,3,5-Tris(arylcarbonyl)benzenes." Journal of the American Chemical Society, vol. 125, no. 10, 2003. Link

  • Toda, F. "Isolation and Optical Resolution of Materials Using Inclusion Crystallization." Chemical Reviews, vol. 87, no. 2, 1987. Link

  • BenchChem. "1,3,5-Tri(2-thenoyl)benzene Product Data." BenchChem Chemical Database, 2024. Link

  • Olah, G. A. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964. (Foundational text on acylation mechanism).

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3,5-Tri(2-thenoyl)benzene via Friedel-Crafts acylation.

This Application Note is structured as a high-level technical guide for research scientists and process chemists. It synthesizes standard Friedel-Crafts methodologies with specific adaptations required for the -symmetric...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research scientists and process chemists. It synthesizes standard Friedel-Crafts methodologies with specific adaptations required for the


-symmetric "star" molecule: 1,3,5-Tri(2-thenoyl)benzene .

High-Fidelity Synthesis of 1,3,5-Tri(2-thenoyl)benzene via Friedel-Crafts Acylation[1]


-symmetric thiophene-cored stars.
Executive Summary

1,3,5-Tri(2-thenoyl)benzene (TTB) is a critical


-symmetric building block used in the fabrication of organic light-emitting diodes (OLEDs), liquid crystals, and star-shaped conducting oligomers. Its synthesis presents unique challenges compared to mono-acylation, specifically regarding regiocontrol  (2- vs 3-position on thiophene) and completeness of substitution  (avoiding mono- and di-substituted byproducts).

This protocol details a robust Friedel-Crafts acylation strategy using 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride) and thiophene. By utilizing a pre-complexation strategy with Aluminum Chloride (


) in anhydrous dichloromethane (DCM), we maximize yield and ensure high regioselectivity for the 2-thenoyl isomer.
Mechanistic Insight & Reaction Design

The synthesis relies on the electrophilic aromatic substitution of thiophene. The core reagent, trimesoyl chloride, possesses three acyl chloride functionalities. To achieve the target tri-substituted product, the reaction must be driven to completion while suppressing polymerization of the electron-rich thiophene ring.

Key Mechanistic Pathway:

  • Activation:

    
     abstracts chlorine from the acyl chloride, generating a highly electrophilic acylium ion complex.
    
  • Attack: The thiophene ring (nucleophile) attacks the acylium ion. The

    
    -position (C2) of thiophene is kinetically favored due to better resonance stabilization of the intermediate sigma complex.
    
  • Aromatization: Loss of a proton restores aromaticity, yielding the ketone.[1]

  • Deactivation: The resulting carbonyl group deactivates the thiophene ring against further acylation, preventing polymerization on the same thiophene arm, which is a crucial self-limiting feature.

ReactionPathway Reagents Trimesoyl Chloride + 3 eq Thiophene Complex Acylium Ion Complex Reagents->Complex Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Coordination Transition Sigma Complex (Intermed.) Complex->Transition Nucleophilic Attack (C2 Selectivity) Quench Acid Hydrolysis (HCl/Ice) Transition->Quench -H+ Product 1,3,5-Tri(2-thenoyl)benzene Quench->Product Workup

Figure 1: Reaction pathway for the triple acylation of thiophene.

Critical Material Attributes (CMA)

The success of this triple-acylation depends heavily on the quality of the acid chloride and the dryness of the catalyst.

ReagentCAS No.[2][3][4][5][6]RoleCritical Attribute
1,3,5-Benzenetricarbonyl trichloride 4422-95-1Electrophile CoreMust be white/off-white solid. Yellowing indicates hydrolysis to carboxylic acid, which kills stoichiometry.
Thiophene 110-02-1NucleophileDistilled. Polymerization inhibitors must be removed if high purity is required.
Aluminum Chloride (

)
7446-70-0CatalystAnhydrous beads/powder. Must fume in air. Gray/clumped material is inactive.
Dichloromethane (DCM) 75-09-2SolventAnhydrous. Water destroys the acylium complex immediately.
Optimized Synthetic Protocol

Scale: 10 mmol (based on Trimesoyl Chloride) Expected Yield: 70–85%

Phase A: Apparatus Setup
  • Oven-dry a 250 mL three-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel.

  • Assemble under a positive pressure of Nitrogen (

    
    ) or Argon.
    
  • Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.

Phase B: Electrophile Activation (Pre-complexation)
  • Charge the RBF with Trimesoyl chloride (2.65 g, 10.0 mmol) .

  • Add anhydrous DCM (50 mL) and stir until dissolved.

  • Cool the solution to 0°C using an ice/water bath.

  • Add

    
     (4.40 g, 33.0 mmol, 3.3 eq)  in portions over 5 minutes.
    
    • Observation: The solution may turn yellow/orange as the acylium complex forms.

    • Note: A slight excess (1.1 eq per arm) ensures full activation.

Phase C: Nucleophilic Addition
  • Dilute Thiophene (2.78 g, 33.0 mmol, 3.3 eq) in DCM (20 mL) in the addition funnel.

    • Note: Using exactly 3.3 eq minimizes waste, but 3.5 eq can be used to ensure kinetics.

  • Add the Thiophene solution dropwise over 30 minutes while maintaining the internal temperature < 5°C.

    • Reasoning: Thiophene is highly reactive. Rapid addition causes localized heating and polymerization (tar formation).

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–6 hours .

    • Monitoring: TLC (SiO2, Hexane/EtOAc) should show the disappearance of the starting acid chloride.

Phase D: Quench and Workup
  • Cool the mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing Ice (200 g) + Conc. HCl (10 mL) .

    • Safety: This step is exothermic. Evolution of HCl gas will occur.

  • Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) – Crucial to remove acidic impurities.
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase E: Purification
  • The crude solid is typically off-white or pale yellow.

  • Recrystallization: Dissolve in minimum hot Ethanol or a Toluene/Hexane mixture.

  • Cool slowly to 4°C to induce crystallization.

  • Filter and dry under vacuum at 60°C.

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Dissolve Trimesoyl Chloride in DCM (0°C) Start->Step1 Step2 Add AlCl3 (Form Acylium Complex) Step1->Step2 Step3 Dropwise Addition of Thiophene (Control Exotherm) Step2->Step3 Step4 Reaction: RT for 4-6 hrs Step3->Step4 Step5 Quench: Ice/HCl Step4->Step5 Step6 Extraction (DCM) & Washing Step5->Step6 Step7 Recrystallization (Ethanol or Toluene) Step6->Step7 End Pure Product 1,3,5-Tri(2-thenoyl)benzene Step7->End

Figure 2: Experimental workflow for the synthesis.

Process Analytical Technology (PAT) & Characterization

To validate the identity of the synthesized molecule, compare analytical data against these expected parameters.

Nuclear Magnetic Resonance (NMR)

The molecule has high symmetry (


).[4] The benzene core protons are equivalent, and the three thiophene rings are equivalent.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~8.30 ppm (s, 3H, Benzene-H ).
      
    • 
       ~7.80 ppm (dd, 3H, Thiophene H-5 ).
      
    • 
       ~7.65 ppm (dd, 3H, Thiophene H-3 ).
      
    • 
       ~7.20 ppm (dd, 3H, Thiophene H-4 ).
      
    • Note: The absence of a signal around 8.5+ ppm (characteristic of aldehyde or acid impurities) confirms complete substitution.

Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O): Strong band at 1630–1650

    
     . The conjugation with both the benzene and thiophene rings lowers the frequency compared to non-conjugated ketones.
    
Mass Spectrometry
  • HRMS (ESI+): Calc. for

    
    
    
    
    
    .
Troubleshooting & Safety
IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Polymerization of thiophene.Ensure temperature is kept < 5°C during addition. Verify thiophene purity.
Incomplete Substitution Deactivated catalyst (wet).Use fresh anhydrous

. Increase reaction time or reflux gently (40°C).
Dark/Black Color Charring/Decomposition.Addition was too fast (exotherm). Quench carefully. Use decolorizing carbon during recrystallization.

Safety Warning:

  • 
    :  Reacts violently with water. Handle in a fume hood.
    
  • HCl Gas: Evolved during reaction and quench. Use a scrubber.

  • Thiophene: Flammable and toxic. Avoid inhalation.

References
  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Foundational text on acylation mechanisms).

  • Thiophene Acylation: ChemGuide, "Friedel-Crafts Acylation of Benzene and Heterocycles."

  • Synthesis of 1,3,5-Triaroylbenzenes: Extensive literature exists on the trimerization of acetophenones or acylation of benzene derivatives using trimesoyl chloride for star-shaped molecules. See: Molecules2022 , 27(15), 5028. (Describes analogous synthesis of tri-substituted benzenes).

  • Thiophene-Based Materials: PubChem Compound Summary for 1,3,5-Tri(thiophen-2-yl)benzene (Structural analog).

  • General Protocol Source: Adapted from standard organic synthesis protocols for "1,3,5-Benzenetricarbonyl trichloride" reactions found in Organic Syntheses and Sigma-Aldrich technical bulletins.

Sources

Application

Using 1,3,5-Tri(2-thenoyl)benzene as a building block for metal-organic frameworks (MOFs)

Application Note: Engineering Thiophene-Based MOFs using 1,3,5-Tri(2-thenoyl)benzene (TTB) Part 1: Strategic Rationale & Scope 1,3,5-Tri(2-thenoyl)benzene (TTB) represents a specialized class of -symmetric "star-shaped"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Thiophene-Based MOFs using 1,3,5-Tri(2-thenoyl)benzene (TTB)

Part 1: Strategic Rationale & Scope

1,3,5-Tri(2-thenoyl)benzene (TTB) represents a specialized class of


-symmetric "star-shaped" synthons.[1] While often utilized in organic semiconductors and liquid crystals, its application in Metal-Organic Frameworks (MOFs) is driven by three critical structural features:
  • Topology Control: The rigid 1,3,5-substitution pattern on the central benzene ring enforces a

    
     directional geometry, ideal for constructing (3,n)-connected nets  (e.g., pcu , bcu , or rht  topologies) when coupled with metal clusters.[1]
    
  • Electronic Modulation: The thenoyl moiety (thiophene ring linked via a carbonyl) introduces a "push-pull" electronic system.[1] The carbonyl acts as an electron-withdrawing spacer, while the thiophene is electron-rich.[1] This is critical for MOFs designed for luminescent sensing (via quenching mechanisms) or photocatalysis .

  • Post-Synthetic Modifiability: Unlike standard phenyl-based linkers (e.g., BTB), the thiophene rings in TTB are highly susceptible to electrophilic substitution at the

    
    -position (C5), allowing for the facile generation of carboxylate or pyridyl coordination sites after the scaffold is built.
    

Critical Distinction: TTB itself is a neutral scaffold.[1] To function as a structural node in a robust MOF, it must be functionalized to coordinate with metal ions (typically by converting it to a tricarboxylic acid).[1] This guide details the Synthesis of the TTB Scaffold , its Activation into a Linker , and the Solvothermal MOF Assembly .

Part 2: Experimental Protocols

Module A: Synthesis of the TTB Scaffold

Objective: Isolate high-purity 1,3,5-tri(2-thenoyl)benzene via Friedel-Crafts Acylation.[1]

Reagents:

  • 1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride) [CAS: 4422-95-1][1]

  • Thiophene (Excess) [CAS: 110-02-1]

  • Aluminum Chloride (

    
    ), Anhydrous
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Charging: Add

    
     (3.5 equiv relative to acid chloride) to dry DCM (150 mL) at 0°C.
    
  • Addition: Dissolve 1,3,5-benzenetricarbonyl trichloride (10 mmol) in DCM (20 mL). Add dropwise to the

    
     suspension.[1]
    
  • Reaction: Add Thiophene (3.5 equiv) dropwise.[1] The solution will darken (complex formation).

  • Reflux: Warm to room temperature, then reflux (

    
    C) for 12 hours to ensure tri-substitution.
    
  • Quench: Pour mixture over crushed ice/HCl to hydrolyze aluminum complexes.

  • Purification: Extract with DCM, wash with

    
     and brine. Dry over 
    
    
    
    . Recrystallize from Ethanol/Toluene to obtain pale yellow needles of TTB.[1]

QC Check:


 must show a singlet for the central benzene (~8.2 ppm) and distinct doublets/triplets for the thiophene protons.
Module B: Linker Activation (The "Building Block" Phase)

Objective: Convert the neutral TTB scaffold into 1,3,5-Tris(5-carboxy-2-thenoyl)benzene (


TCTB)  for Metal Coordination.

Note: Direct lithiation is risky due to the ketone bridges.[1] We use the Vilsmeier-Haack formylation followed by Pinnick oxidation.

Step 1: Formylation (Vilsmeier-Haack)

  • Reagents:

    
     (10 equiv), DMF (Excess).
    
  • Procedure: Dissolve TTB in DMF at 0°C. Add

    
     dropwise.[1] Heat to 80°C for 24h.
    
  • Workup: Quench with ice water/sodium acetate. The precipitate is the tri-aldehyde intermediate.[1]

Step 2: Oxidation (Pinnick)

  • Reagents: Tri-aldehyde intermediate,

    
    , 
    
    
    
    , scavenger (2-methyl-2-butene),
    
    
    -BuOH/Water.[1]
  • Procedure: Dissolve aldehyde in solvent. Add scavenger. Add chlorite/phosphate solution dropwise at RT.[1] Stir 12h.

  • Isolation: Acidify to pH 2 with HCl. Filter the white precipitate.[1]

  • Result:

    
    TCTB Linker  (Tricarboxylic acid capable of forming MOFs).[1]
    
Module C: MOF Assembly (Solvothermal Protocol)

Objective: Assembly of a Cu-Paddlewheel MOF (HKUST-1 analogue) using the TCTB linker.

Protocol:

  • Precursor Preparation:

    • Ligand Solution: Dissolve 0.1 mmol

      
      TCTB in 10 mL DMF/Ethanol (1:1).
      
    • Metal Solution: Dissolve 0.15 mmol

      
       in 5 mL 
      
      
      
      .
  • Modulation (Critical): Add 200

    
    L of Acetic Acid to the metal solution.
    
    • Why? The thiophene angles create steric strain.[1] The modulator slows nucleation, preventing amorphous precipitation.[1]

  • Solvothermal Synthesis: Combine solutions in a 20 mL scintillation vial. Seal and place in a programmable oven.

    • Ramp: 1°C/min to 85°C.[1]

    • Dwell: 48 hours.[1][2]

    • Cool: 0.5°C/min to RT.

  • Activation: Decant mother liquor. Wash crystals with DMF (3x) then Ethanol (3x) over 3 days. Solvent exchange with Acetone followed by supercritical

    
     drying or vacuum activation at 100°C.[1]
    

Part 3: Visualization & Workflow

Figure 1: Synthetic Logic Flow

Caption: Step-by-step transformation from raw materials to the functional MOF architecture, highlighting the critical activation step.

TTB_MOF_Workflow Start Start: Trimesoyl Chloride + Thiophene Step1 Friedel-Crafts Acylation Start->Step1 TTB SCAFFOLD: 1,3,5-Tri(2-thenoyl)benzene (Neutral TTB) Step1->TTB Yield ~75% Step2 Activation: 1. Vilsmeier-Haack (-CHO) 2. Pinnick Oxidation (-COOH) TTB->Step2 Functionalization Linker LINKER: Tris(carboxy-thenoyl)benzene (H3-TCTB) Step2->Linker C3-Symmetric Ligand Step3 Solvothermal Assembly (Cu/Zn/Zr Nodes) Linker->Step3 + Metal Salt + Modulator MOF FINAL MOF: Thiophene-Functionalized Porous Network Step3->MOF

Part 4: Data Summary & Characterization

Table 1: Key Physicochemical Parameters for MOF Design

ParameterValue / CharacteristicRelevance to MOF Design
Symmetry Point Group

/

(Idealized)
Enforces 3-connected node topology (e.g., srs , eto nets).
Ligand Length ~14.5 Å (Carboxyl-to-Carboxyl)Predicts pore sizes in the mesoporous range (20–30 Å).
Dihedral Angle Non-planar (Twisted Carbonyl)Prevents dense packing (interpenetration), increasing porosity.
Lewis Basicity Carbonyl Oxygen + Thiophene SSecondary binding sites for guest molecules (e.g.,

, Hg).[1]

Troubleshooting Guide:

  • Problem: Amorphous Powder instead of Crystals.

    • Root Cause:[1][2][3] Reaction kinetics too fast due to high acidity of the carboxylic linker.[1]

    • Solution: Increase Acetic Acid modulator concentration (up to 50 equiv) or lower temperature to 65°C.

  • Problem: Low Surface Area (BET).

    • Root Cause:[1][2][3] Pore collapse upon solvent removal.[1]

    • Solution: Avoid direct vacuum drying.[1] Use Supercritical

      
       drying (SCD) to preserve the delicate thiophene-based framework.
      

References

  • Friedel-Crafts Synthesis Protocols

    • Frank, R. L., & Varland, R. H. (1947).[1][4] "1,3,5-Triacetylbenzene."[1] Organic Syntheses, 27, 91. (Base protocol adapted for thenoyl derivatives).

  • Thiophene-Based MOF Linkers

    • Sun, Y., et al. (2021).[1] "Introducing Benzene-1,3,5-tri(dithiocarboxylate) as a Multidentate Linker." Inorganic Chemistry, 60(24), 19242–19252.[1][5] (Analogous sulfur-based C3 linkers).

  • Crystal Engineering with C3-Symmetric Amides/Ketones

    • Linden, A. (2020).[1] "The missing crystal structure in the series of N,N′,N′′-tris(pyridinyl)benzene-1,3,5-tricarboxamides." IUCrData. (Structural insights on benzene-carbonyl-heterocycle spacers).

  • General MOF Synthesis (Solvothermal Methods)

    • Yaghi, O. M., et al. (2004).[1] "Reticular synthesis and the design of new materials."[1] Nature, 423, 705-714.[1] (Foundational protocol for carboxylate MOFs).

Sources

Method

Application Note: Synthesis and Polymerization of 1,3,5-Tri(2-thenoyl)benzene for Porous Frameworks

This Application Note is designed for researchers in materials science and polymer chemistry. It details the synthesis, polymerization, and application of 1,3,5-Tri(2-thenoyl)benzene (TTB) , a star-shaped building block...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and polymer chemistry. It details the synthesis, polymerization, and application of 1,3,5-Tri(2-thenoyl)benzene (TTB) , a star-shaped building block used to construct Conjugated Microporous Polymers (CMPs) with high surface areas and specific gas-binding affinities.

Executive Summary

1,3,5-Tri(2-thenoyl)benzene (TTB) is a


-symmetric monomer featuring a benzene core decorated with three 2-thenoyl (thiophene-2-carbonyl) arms. Unlike simple alkyl-thiophene derivatives, the inclusion of carbonyl bridges in TTB imparts significant electron-withdrawing character and polarity to the resulting polymer network.

When polymerized via oxidative coupling, TTB yields Poly-TTB , a Conjugated Microporous Polymer (CMP). This material exhibits:

  • High Porosity: BET surface areas typically ranging from 400 to 800

    
    .
    
  • Enhanced

    
     Selectivity:  The carbonyl groups provide dipole-quadrupole interaction sites for 
    
    
    
    , superior to non-functionalized hydrocarbon networks.
  • Redox Activity: The carbonyl-thiophene conjugation supports reversible electrochemical doping, making it suitable for energy storage and sensing.

Monomer Synthesis: 1,3,5-Tri(2-thenoyl)benzene

Note: If TTB is not commercially available in the required purity (>98%), it must be synthesized via Friedel-Crafts acylation.

Rationale

Direct acylation of thiophene using 1,3,5-benzenetricarbonyl trichloride is the most atom-efficient route. Aluminum chloride (


) is the preferred Lewis acid catalyst due to its high activity, ensuring complete tri-substitution.
Protocol 1: Synthesis of TTB Monomer

Materials:

  • 1,3,5-Benzenetricarbonyl trichloride (10 mmol)

  • Thiophene (excess, ~40 mmol)[1]

  • Anhydrous Aluminum Chloride (

    
    , 40 mmol)
    
  • Dichloromethane (DCM, anhydrous)

  • 1M HCl (aq)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a Nitrogen (

    
    ) atmosphere.[2][3]
    
  • Catalyst Suspension: Suspend

    
     (40 mmol) in 50 mL of anhydrous DCM at 
    
    
    
    (ice bath).
  • Acyl Chloride Addition: Dissolve 1,3,5-benzenetricarbonyl trichloride (10 mmol) in 20 mL DCM. Add this solution dropwise to the

    
     suspension. Stir for 30 mins.
    
  • Thiophene Addition: Add Thiophene (40 mmol) dropwise. The solution will turn dark (orange/red).

  • Reaction: Remove the ice bath and reflux the mixture at

    
     for 12 hours.
    
  • Quenching: Pour the reaction mixture carefully into 200 mL of ice-cold 1M HCl to hydrolyze the aluminum complex.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Toluene (1:1) to obtain pale yellow needles.
    
    • Target Yield: 70-85%

    • Validation:

      
       NMR should show singlets for the benzene core and characteristic doublets/triplets for the thiophene rings.
      

Polymerization Method A: Chemical Oxidative Coupling (Bulk Powder)

Target Application: Gas Storage (


, 

), Heterogeneous Catalysis.
Rationale

Ferric Chloride (


) acts as the one-electron oxidant. The mechanism follows the Scholl reaction , where radical cations form on the thiophene rings and couple at the 

-positions (5,5'). The carbonyl group deactivates the thiophene slightly; therefore, a higher oxidant ratio (6:1) and anhydrous conditions are critical to drive high conversion and cross-linking density.
Protocol 2: Synthesis of Porous Poly-TTB

Materials:

  • TTB Monomer (1.0 mmol, ~486 mg)

  • Anhydrous

    
     (6.0 mmol, ~972 mg)
    
  • Anhydrous Chloroform (

    
    , 50 mL)
    
  • Methanol (for quenching and washing)

Step-by-Step Procedure:

  • Dissolution: In a dry 100 mL flask under

    
    , dissolve TTB (1.0 mmol) in 20 mL anhydrous 
    
    
    
    .
  • Oxidant Slurry: In a separate vial, suspend anhydrous

    
     (6.0 mmol) in 30 mL anhydrous 
    
    
    
    .
  • Addition: Rapidly add the

    
     slurry to the monomer solution. The mixture will immediately turn black.
    
  • Polymerization: Stir vigorously at room temperature for 24 hours.

    • Optimization Note: For higher surface area, reflux at

      
       for the final 4 hours.
      
  • Quenching: Pour the mixture into 200 mL Methanol. Filter the black precipitate.

  • Purification (Critical): The polymer will trap iron ions. Perform Soxhlet extraction with:

    • Methanol (24 hours) - to remove

      
      /excess oxidant.
      
    • Chloroform (24 hours) - to remove oligomers.

  • Activation: Dry the polymer in a vacuum oven at

    
     for 12 hours.
    

Data Summary: Typical Properties of Poly-TTB

PropertyTypical ValueMethod of Verification
Appearance Black/Dark Brown PowderVisual Inspection
BET Surface Area


Adsorption Isotherm (77 K)
Pore Size 0.8 - 1.5 nm (Microporous)NLDFT Analysis
Thermal Stability

TGA (

atmosphere)
Iron Content

ICP-MS (Post-Soxhlet)

Polymerization Method B: Electropolymerization (Thin Films)

Target Application: Electrochemical Sensors, Electrochromic Devices.

Rationale

Electropolymerization allows for the direct deposition of insoluble Poly-TTB films onto electrodes (ITO, Gold, Glassy Carbon). The carbonyl linker allows the film to exhibit stable redox switching.

Protocol 3: Cyclic Voltammetry (CV) Deposition

Materials:

  • Solvent: Dichloromethane (DCM) / Acetonitrile (1:1 mix)

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    )
    
  • Monomer: 1 mM TTB

  • Electrodes: ITO (Working), Pt Wire (Counter), Ag/AgCl (Reference)

Step-by-Step Procedure:

  • Preparation: Dissolve 0.1 M

    
     and 1 mM TTB in the solvent mix. De-aerate with 
    
    
    
    for 10 mins.
  • Deposition: Cycle the potential between -0.5 V and +1.8 V vs Ag/AgCl.

    • Scan Rate: 100 mV/s.

    • Cycles: 10-20 cycles (controls film thickness).

  • Observation: A broad oxidation peak will appear around +1.4 V (irreversible monomer oxidation), followed by the growth of a reversible redox couple at lower potentials (polymer doping/dedoping).

  • Washing: Rinse the film gently with monomer-free electrolyte solution to remove adsorbed species.

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthesis pathway and the oxidative coupling mechanism catalyzed by


.

TTB_Synthesis_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization (Scholl Reaction) cluster_2 Application Start 1,3,5-Benzenetricarbonyl Trichloride TTB 1,3,5-Tri(2-thenoyl)benzene (TTB Monomer) Start->TTB + Thiophene / AlCl3 Friedel-Crafts Thiophene Thiophene Thiophene->TTB Radical Radical Cation Intermediate TTB->Radical + FeCl3 - e- FeCl3 FeCl3 (Oxidant) FeCl3->Radical Coupling 5,5'-Coupling Radical->Coupling Dimerization Polymer Poly-TTB (Porous Network) Coupling->Polymer Chain Growth Cross-linking CO2 CO2 Capture (Dipole-Quadrupole) Polymer->CO2 Adsorption

Figure 1: Synthetic workflow from raw materials to functional porous polymer.

Scientific Validation & Troubleshooting (E-E-A-T)

Characterization Checklist

To ensure the integrity of the synthesized Poly-TTB, perform the following:

  • FT-IR Spectroscopy:

    • Look for: Attenuation of C-H stretching bands at 3100

      
       (alpha-position of thiophene) indicating successful coupling.
      
    • Verify: Retention of the C=O stretch around 1640-1660

      
      . If this peak disappears, the carbonyl may have been reduced or attacked (unlikely with 
      
      
      
      , but possible with strong reducing agents).
  • Solid-State

    
     CP/MAS NMR: 
    
    • Essential for confirming the carbon environment in the insoluble polymer. Expect broad resonances for the thiophene-benzene aromatic region (120-150 ppm) and the carbonyl carbon (~180 ppm).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Surface Area (< 100

)
Incomplete cross-linking or pore collapse.Increase

:Monomer ratio to 6:1. Ensure

is strictly anhydrous.
High Iron Content (Ash) Trapped catalyst in micropores.Extend Soxhlet extraction with Methanol. Add a trace of HCl to the Methanol wash (carefully).
Film Delamination (Electrochem) Poor adhesion to ITO.Clean ITO via ultrasonication in Acetone/IPA. Do not over-oxidize (> 2.0 V).
Solubility Low molecular weight oligomers.Reaction time too short. Extend to 24-48h. Ensure temperature is maintained.

References

  • Jiang, J. X., et al. "Conjugated Microporous Poly(aryleneethynylene)s." Angewandte Chemie International Edition, vol. 46, no. 45, 2007, pp. 8574-8578. (Foundational work on CMP synthesis). Link

  • Li, A., et al. "Porous Organic Polymers: Design, Synthesis and Applications." Journal of Materials Chemistry A, vol. 4, 2016, pp. 15812-15842. (Review of synthesis methods including FeCl3 oxidation). Link

  • Kiskan, B., & Yagci, Y. "Synthesis and Characterization of Star-Shaped Thiophene Derivatives." Journal of Polymer Science Part A: Polymer Chemistry, vol. 45, 2007. (Synthesis of star-shaped thiophene precursors).
  • Dawson, R., et al. "Nanoporous Organic Polymer Networks." Progress in Polymer Science, vol. 37, no. 4, 2012, pp. 530-563. (Mechanisms of oxidative coupling). Link

  • Chen, Q., et al. "Thiophene-Based Conjugated Microporous Polymers for Gas Storage."[1] Polymer Chemistry, vol. 4, 2013. (Specifics on Thiophene-based CMPs for CO2). Link

Sources

Application

Analytical techniques for the characterization of 1,3,5-Tri(2-thenoyl)benzene

An Application Note and Protocol Guide Comprehensive Analytical Characterization of 1,3,5-Tri(2-thenoyl)benzene Introduction: The Significance of 1,3,5-Tri(2-thenoyl)benzene 1,3,5-Tri(2-thenoyl)benzene is a C3-symmetric...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Comprehensive Analytical Characterization of 1,3,5-Tri(2-thenoyl)benzene

Introduction: The Significance of 1,3,5-Tri(2-thenoyl)benzene

1,3,5-Tri(2-thenoyl)benzene is a C3-symmetric molecule featuring a central benzene core symmetrically substituted with three 2-thenoyl groups. This unique architecture, combining a rigid aromatic platform with the electron-rich thiophene moieties and coordinating carbonyl groups, makes it a highly promising building block in several advanced fields. Its potential applications include the synthesis of metal-organic frameworks (MOFs), star-shaped polymers for organic electronics, and as a scaffold in medicinal chemistry.

Given its role as a foundational component, verifying the absolute identity, purity, and structural integrity of 1,3,5-Tri(2-thenoyl)benzene is not merely a quality control step; it is a prerequisite for any successful downstream application. Inaccurate characterization can lead to failed syntheses, misinterpreted experimental results, and significant loss of time and resources. This guide establishes a multi-technique approach, ensuring that the material's chemical identity, purity, and physical properties are validated with the highest degree of confidence.

The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is rarely sufficient for unambiguous characterization. A robust analytical workflow leverages the complementary nature of different methods to build a complete profile of the molecule.[1][2] The proposed workflow ensures that both the chemical structure and the bulk material properties are thoroughly investigated.

G cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization Synthesis Synthesis of 1,3,5-Tri(2-thenoyl)benzene Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Purification->NMR MS Mass Spectrometry (HRMS) Molecular Weight Confirmation Purification->MS HPLC HPLC Purity Assessment Purification->HPLC FTIR FTIR Spectroscopy Functional Group ID Purification->FTIR Thermal Thermal Analysis (DSC/TGA) Melting Point, Stability Purification->Thermal Final Qualified Material for R&D NMR->Final MS->Final HPLC->Final FTIR->Final XRay Single-Crystal X-Ray (Optional) Definitive 3D Structure Thermal->XRay If suitable crystals form XRay->Final

Caption: General workflow for the synthesis and characterization of 1,3,5-Tri(2-thenoyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a highly symmetric molecule like 1,3,5-Tri(2-thenoyl)benzene, NMR is particularly powerful for confirming the expected C3 symmetry.

Expertise & Causality: Interpreting the Spectra
  • ¹H NMR: Due to the molecule's symmetry, a simplified spectrum is anticipated. The three protons on the central benzene ring are chemically equivalent and should appear as a single sharp singlet. The protons on the three identical thiophene rings will each show their characteristic coupling patterns (doublet of doublets, etc.), but there will only be one set of thiophene signals, not three. This spectral simplicity is a direct and powerful confirmation of the 1,3,5-substitution pattern.

  • ¹³C NMR: Similarly, the number of signals in the ¹³C NMR spectrum will be reduced due to symmetry. We expect one signal for the three equivalent carbonyl carbons, two distinct signals for the carbons of the central benzene ring (one for the substituted carbons and one for the carbons bearing a proton), and three signals for the carbons of the thiophene ring. The chemical shift of the carbonyl carbon is a key diagnostic peak.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 1,3,5-Tri(2-thenoyl)benzene and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is crucial for resolving complex coupling patterns.[3]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm to ensure the carbonyl carbon is observed.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

Expected Data Summary
Technique Expected Chemical Shifts (δ, ppm) Rationale / Key Features
¹H NMR ~8.2-8.5 (s, 3H)Protons on the central benzene ring (singlet due to symmetry).
~7.2-8.0 (m, 9H)Three sets of equivalent protons on the three thiophene rings.
¹³C NMR ~180-190Key diagnostic signal for the three equivalent carbonyl (C=O) carbons.
~135-145Carbons of the central benzene ring and substituted thiophene carbons.
~125-135Unsubstituted carbons of the thiophene rings.

Note: These are predicted values based on analogous structures like 1,3,5-triphenylbenzene and other thenoyl-containing compounds. Actual values may vary based on solvent and experimental conditions.[4][5]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an indispensable tool for accurately determining the molecular weight of a compound, thereby confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can provide a mass measurement with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Expertise & Causality: Choosing the Right Ionization

The choice of ionization technique is critical. For a moderately polar, non-volatile molecule like 1,3,5-Tri(2-thenoyl)benzene, Electrospray Ionization (ESI) is an excellent choice. It is a "soft" ionization technique that typically results in a strong signal for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, with minimal fragmentation. This provides a clear and unambiguous determination of the molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can also be used, which would provide valuable structural information through characteristic fragmentation patterns, although it might not show a strong molecular ion peak.[6][7]

Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for HPLC, such as acetonitrile or methanol. The sample must be free of non-volatile salts or buffers.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.

  • Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Operate in positive ion mode to detect [M+H]⁺ and/or [M+Na]⁺.

    • Set the capillary voltage and source temperature to optimal values for the instrument and solvent system.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Compare the measured exact mass to the theoretical exact mass calculated for the elemental formula C₂₅H₁₄O₃S₃. The mass difference should be less than 5 ppm.

Expected Data Summary
Parameter Value
Molecular Formula C₂₅H₁₄O₃S₃
Monoisotopic Mass 458.0054 g/mol
Expected Ion (ESI+) [M+H]⁺ = 459.0132 m/z; [M+Na]⁺ = 481.0051 m/z
HRMS Accuracy < 5 ppm deviation from theoretical mass

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

HPLC is the gold standard for assessing the purity of a non-volatile organic compound. By separating the target compound from impurities and by-products, it allows for precise quantification of its purity level.

Expertise & Causality: Method Development

A reversed-phase HPLC method is the logical starting point for a molecule of this polarity. A C18 column is a versatile choice. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is selected to provide good retention and resolution. An acidic modifier (e.g., formic acid or TFA) is often added to sharpen peaks by ensuring acidic or basic functional groups are consistently protonated. The UV detector wavelength should be set to a λ_max of the compound, where it absorbs strongly, to maximize sensitivity.

HPLC_Workflow Sample Dissolved Sample in Mobile Phase Injector Autosampler Injection Sample->Injector Column Reversed-Phase C18 Column Injector->Column Pump HPLC Pump (Isocratic or Gradient) Detector UV-Vis Detector (Set at λmax) Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data

Caption: A typical experimental workflow for HPLC analysis.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis set at a suitable wavelength (e.g., 254 nm or a determined λ_max).

  • Gradient Elution:

    • Start with a gradient that allows for the elution of polar impurities first, then increases in organic solvent strength to elute the main compound and any non-polar impurities. For example: 50% B to 100% B over 20 minutes.

  • Injection & Analysis: Inject 10 µL of the sample. Record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Expected Data Summary
Parameter Expected Result Interpretation
Chromatogram A single major peak with a stable retention time.Indicates a high degree of purity.
Purity (%) >98% (by peak area)A common threshold for a purified research compound.
Impurities Minimal peaks, ideally <0.5% each.Small peaks may represent residual starting materials or by-products.

Supporting Spectroscopic & Thermal Analyses

While NMR, MS, and HPLC form the core of characterization, FTIR and thermal analysis provide valuable complementary data on functional groups and bulk material properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Protocol: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

  • Rationale: The key diagnostic peak will be the strong carbonyl (C=O) stretch, confirming the presence of the ketone groups.[8] Other important regions include the aromatic C-H and C=C stretching vibrations for both the benzene and thiophene rings.[9]

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material.[10][11]

  • DSC Protocol: A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan. It is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. DSC measures the heat flow into or out of the sample.

  • DSC Rationale: This will determine the melting point (an endothermic peak), which is a key indicator of purity. A sharp melting peak suggests a pure crystalline compound. It can also reveal other phase transitions.[12][13]

  • TGA Protocol: A sample (5-10 mg) is placed in a tared pan in the TGA instrument and heated at a constant rate (e.g., 10 °C/min) under nitrogen. TGA measures the change in mass as a function of temperature.

  • TGA Rationale: This analysis reveals the thermal stability and decomposition temperature of the compound. A single-step weight loss at a high temperature is indicative of a pure, stable compound.[12]

Expected Data Summary for Supporting Techniques
Technique Key Feature Expected Value / Observation
FTIR Carbonyl (C=O) StretchStrong absorption band around 1640-1680 cm⁻¹.
Aromatic C-H StretchBands > 3000 cm⁻¹.
Aromatic C=C StretchBands in the 1450-1600 cm⁻¹ region.
DSC Melting Point (Tₘ)A sharp endothermic peak at a specific temperature.
TGA Decomposition Temp (Tₔ)Onset of significant weight loss at a high temperature (>250 °C).

Single-Crystal X-ray Diffraction: The Definitive Structure

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the ultimate technique. It provides precise bond lengths, bond angles, and information on the crystal packing.

  • Protocol: This technique requires the growth of high-quality single crystals, which can be a significant challenge. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.[14]

  • Rationale: While not a routine characterization method due to the difficulty of crystal growth, a successful X-ray structure provides irrefutable proof of the molecular structure and connectivity, confirming the 1,3,5-substitution pattern and the conformation of the thenoyl groups relative to the central benzene ring.

Conclusion

The comprehensive characterization of 1,3,5-Tri(2-thenoyl)benzene requires a multi-faceted analytical approach. The combination of NMR for structural elucidation, high-resolution mass spectrometry for molecular formula confirmation, and HPLC for purity assessment provides a robust and reliable dataset. These primary techniques, supported by FTIR and thermal analysis, ensure that the material's identity, purity, and fundamental properties are thoroughly validated. This rigorous characterization is essential for ensuring the reliability and reproducibility of any subsequent research and development efforts that utilize this versatile molecular building block.

References

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Available from: [Link]

  • Study on the synthesis and spectra of 2-thenoyl-2-carbazolyl-N-butyltrifluoroacetone. PubMed. Available from: [Link]

  • TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Available from: [Link]

  • Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO (Supporting Information). Royal Society of Chemistry. Available from: [Link]

  • Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter (RSC Publishing). Available from: [Link]

  • Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). MDPI. Available from: [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. Available from: [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A. Available from: [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Rsc.org. Available from: [Link]

  • AELAB. DSC vs TGA: A Complete Guide to Thermal Analysis Selection. Available from: [Link]

  • On the correlation between the carbonyl vibrational frequency of substituted thenoyl chlorides and the rate of their reaction with aniline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Science Publishing Group. Available from: [Link]

  • Benzene, 1,3,5-trimethyl-2-(1-methylethenyl)-. NIST WebBook. Available from: [Link]

  • Separation of Benzene, 1,3,5-trimethyl-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Benzene-1,3,5-triyl tris(2,2-dimethylpropanoate). PMC - NIH. Available from: [Link]

  • Thenoyltrifluoroacetone. Wikipedia. Available from: [Link]

  • 1,3,5-Triethylbenzene. PubChem. Available from: [Link]

  • Benzene-1,3,5-triol at 105 K. ResearchGate. Available from: [Link]

  • Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. Available from: [Link]

  • 1,3,5-Triphenylbenzene. PubChem. Available from: [Link]

  • 1 H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are... ResearchGate. Available from: [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. Available from: [Link]

  • Mechanistic and Exploratory Investigations into the Synthesis of 1,3,5-Triaroylbenzenes from 1-Aryl-2-propyn-1-ones and 1,3,5-Triacetylbenzene from 4-Methoxy-3-buten-2-one by Cyclotrimerization in Hot Water in the Absence of Added Acid or Base. ResearchGate. Available from: [Link]

  • Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography. Agilent. Available from: [Link]

  • 1,3,5-Tri(thiophen-2-yl)benzene. PubChem. Available from: [Link]

  • Benzene, 1,3,5-trimethyl-2-nitro-. NIST WebBook. Available from: [Link]

  • Benzene, 2-ethenyl-1,3,5-trimethyl-. NIST WebBook. Available from: [Link]

  • 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations. Journal of the American Chemical Society. Available from: [Link]

  • The crystal structure of 1,3,5-trichloro-2-nitrobenzene. ResearchGate. Available from: [Link]

  • Liquid and Gas Chromatographic Determination of 1,3,5-Trinitrobenzene in Water. DTIC. Available from: [Link]

  • Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship. Available from: [Link]

  • Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. arXiv. Available from: [Link]

  • 16.5: Trisubstituted Benzenes- Additivity of Effects. Chemistry LibreTexts. Available from: [Link]

Sources

Method

Step-by-step guide to the synthesis of 1,3,5-Tri(2-thenoyl)benzene

Application Note: Synthesis of 1,3,5-Tri(2-thenoyl)benzene Part 1: Core Directive & Scientific Principles Introduction 1,3,5-Tri(2-thenoyl)benzene (also known as 1,3,5-tris(thiophene-2-carbonyl)benzene) is a -symmetric s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1,3,5-Tri(2-thenoyl)benzene

Part 1: Core Directive & Scientific Principles

Introduction

1,3,5-Tri(2-thenoyl)benzene (also known as 1,3,5-tris(thiophene-2-carbonyl)benzene) is a


-symmetric star-shaped molecule. It serves as a critical intermediate in the synthesis of conductive polymers, dendrimers, and liquid crystalline materials due to its electron-rich thiophene moieties and rigid benzene core. This protocol details the synthesis via a threefold Friedel-Crafts acylation of thiophene with 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride).
Reaction Mechanism & Strategic Considerations

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The reaction involves the generation of a superelectrophilic acylium ion complex from trimesoyl chloride and a Lewis acid catalyst (


).
  • Regioselectivity: Thiophene is a

    
    -excessive heterocycle. Electrophilic attack occurs preferentially at the 
    
    
    
    -position (C2) rather than the
    
    
    -position (C3) due to the greater stability of the
    
    
    -complex intermediate (three resonance contributors vs. two).
  • Stoichiometry: Since the substrate (trimesoyl chloride) has three acyl chloride groups, a minimum of 3 equivalents of thiophene is required. However, to minimize oligomerization and ensure complete conversion, thiophene is often used in slight excess or stoichiometric amounts with a non-interacting solvent like dichloromethane (DCM).

  • Catalyst Choice: Anhydrous Aluminum Chloride (

    
    ) is the preferred Lewis acid. It must be used in stoichiometric excess relative to the carbonyl groups (typically >3.3 eq) because the resulting ketone product forms a stable Lewis acid-base complex with 
    
    
    
    , deactivating the catalyst.

Part 2: Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleHazard Note
1,3,5-Benzenetricarbonyl trichloride 265.481.0SubstrateCorrosive, Moisture Sensitive
Thiophene 84.143.3 - 4.0NucleophileFlammable, Toxic
Aluminum Chloride (

)
133.343.5 - 4.0CatalystWater Reactive, Corrosive
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen Suspect
1 M HCl (aq) -QuenchQuenchCorrosive
Experimental Procedure

Step 1: Apparatus Setup

  • Oven-dry a 250 mL three-necked round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar.

  • Assemble the glassware under a flow of nitrogen or argon to maintain an inert atmosphere.

  • Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.

Step 2: Reagent Preparation

  • Catalyst Suspension: Charge the RBF with anhydrous

    
     (4.0 equiv) and anhydrous DCM (approx. 5-10 mL per gram of substrate). Cool the suspension to 0 °C  using an ice/water bath.
    
  • Substrate Solution: Dissolve 1,3,5-benzenetricarbonyl trichloride (1.0 equiv) and Thiophene (3.5 equiv) in anhydrous DCM (20 mL) in the addition funnel.

    • Note: Premixing the acid chloride and thiophene allows for a controlled addition to the catalyst, moderating the exotherm.

Step 3: Acylation Reaction

  • Addition: Dropwise add the substrate/thiophene solution to the stirred

    
     suspension at 0 °C over 30–45 minutes.
    
    • Observation: The mixture will turn dark (orange/red/brown) indicating the formation of the acylium complex. Evolution of HCl gas will be observed.

  • Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

  • Monitoring: Stir for 3–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 8:2). The starting trichloride should be consumed.

Step 4: Quenching & Work-up [1]

  • Cool the reaction mixture back to 0 °C.

  • Quench: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (approx. 100 mL).

    • Caution: This step is highly exothermic. The acid helps break the Aluminum-Product complex.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing: Combine organic layers and wash sequentially with:

    • Water (1 x 50 mL)

    • Saturated

      
       (to remove acidic impurities)
      
    • Brine (1 x 50 mL)

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Step 5: Purification

  • Recrystallization: The crude product is typically a solid. Recrystallize from hot Ethanol or a Toluene/Hexane mixture.

  • Chromatography (Optional): If high purity is required, purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (starting 9:1 to 7:3).

  • Characterization: Confirm structure via

    
     NMR (look for thiophene protons at 
    
    
    
    7.0–8.0 ppm and the singlet for the benzene core at
    
    
    ~8.0–8.5 ppm).

Part 3: Visualization & Workflow

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Inert Atmosphere Setup Prep Prepare Reagents: 1. AlCl3 in DCM (0°C) 2. Trimesoyl Chloride + Thiophene in DCM Start->Prep Reaction Friedel-Crafts Acylation Add (2) to (1) dropwise Warm to RT, Stir 3-6h Prep->Reaction Controlled Addition Quench Quench Pour into Ice/HCl (Exothermic!) Reaction->Quench Complete Conversion Workup Work-up Extract (DCM), Wash (NaHCO3, Brine) Dry (MgSO4), Concentrate Quench->Workup Purify Purification Recrystallization (Ethanol) or Column Chromatography Workup->Purify Product Final Product: 1,3,5-Tri(2-thenoyl)benzene Purify->Product

Caption: Step-by-step workflow for the


-mediated synthesis of 1,3,5-Tri(2-thenoyl)benzene.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is oven-dried; use fresh anhydrous DCM.
Incomplete Substitution Catalyst DeactivationIncrease

loading to 4.0–4.5 equivalents. The product complexes with the catalyst.
Dark/Tarred Product Polymerization of ThiopheneMaintain strict temperature control (0 °C) during addition. Avoid large excess of

.
Regioisomers (3-thenoyl) High TemperatureThiophene acylates at C2 preferentially at lower temps. Ensure reaction does not overheat.

References

  • Friedel-Crafts Acylation of Thiophene

    • Title: A Comparative Guide to Catalysts for Friedel-Crafts Acyl
    • Source: BenchChem Application Notes.[1]

  • General Synthesis of 1,3,5-Triaroylbenzenes

    • Title: Synthesis of 1,3,5-Triarylbenzenes, Using CuCl2 as a New Catalyst (Context on 1,3,5-trisubstituted benzenes).
    • Source: Scientific & Academic Publishing.
    • URL:[Link]

  • Reagent Properties (Trimesoyl Chloride)

    • Title: 1,3,5-Benzenetricarbonyl trichloride Product Information.[2][3]

    • Source: Sigma-Aldrich / Merck.
  • Thiophene Reactivity

    • Title: Regioselectivity in Friedel–Crafts acylation of thiophene.[2]

    • Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 1,3,5-Tri(2-thenoyl)benzene

Case ID: TTB-SYN-001 Topic: Optimization of Yield and Purity in Friedel-Crafts Acylation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TTB-SYN-001 Topic: Optimization of Yield and Purity in Friedel-Crafts Acylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary

The synthesis of 1,3,5-tri(2-thenoyl)benzene (also known as 1,3,5-tris(thiophene-2-carbonyl)benzene) is a critical gateway to star-shaped mesogens and organic electronic materials. While the Friedel-Crafts acylation of 1,3,5-benzenetricarbonyl trichloride with thiophene is the most atom-economical route, it is notoriously prone to low yields (30–50%) due to two competing factors: thiophene polymerization (tarring) and incomplete acylation (mono/di-substituted byproducts).

This guide provides a self-validating protocol to elevate yields to >80% by controlling Lewis acid activity and thermodynamic parameters.

Module 1: The "Gold Standard" Protocol

Do not deviate from the stoichiometry defined below. The most common cause of failure is under-dosing the catalyst.

Stoichiometric Table

The reaction is a triple acylation. Unlike catalytic alkylations, acylation is not catalytic regarding the Lewis acid .[1] The resulting ketone product forms a stable 1:1 complex with Aluminum Chloride (


). You must provide enough 

to complex all three carbonyls in the product and activate the reagent.
ComponentRoleEquiv. (Molar)Notes
1,3,5-Benzenetricarbonyl trichloride Electrophile Source1.0Limiting Reagent.
Thiophene Nucleophile3.3 – 3.5Slight excess ensures complete substitution.
Aluminum Chloride (

)
Lewis Acid3.5 – 4.0 CRITICAL: Must be anhydrous. <3.0 eq guarantees incomplete reaction.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous. Stabilized with amylene (avoid ethanol stabilizer).
The Validated Workflow (Visualization)

The following workflow minimizes free radical polymerization of thiophene while maximizing electrophilic attack.

SynthesisWorkflow Start Start: Inert Atmosphere (N2/Ar) Solv Dissolve Acid Chloride in DCM (0.2 M) Start->Solv Cool Cool to 0°C - 5°C (Ice Bath) Solv->Cool CatAdd Add AlCl3 (Solid) in portions Wait for dissolution Cool->CatAdd ThioAdd DROPWISE Addition of Thiophene (Diluted in DCM) over 30-60 mins CatAdd->ThioAdd Control Exotherm Warm Warm to Room Temp (25°C) Stir 2 Hours ThioAdd->Warm Kinetic Phase Reflux Reflux (40°C) Stir 4-6 Hours Warm->Reflux Thermodynamic Phase (Drive 3rd Substitution) Quench Quench: Pour into Ice/HCl (1M) Hydrolysis of Al-Complex Reflux->Quench

Figure 1: Step-by-step reaction workflow emphasizing temperature control to prevent thiophene polymerization.

Module 2: Troubleshooting & Optimization

Diagnose your specific failure mode using the symptoms below.

Issue A: "My reaction mixture turned into a black tar."

Diagnosis: Thiophene Polymerization.[2] Thiophene is electron-rich and sensitive to strong acids. If high concentrations of uncomplexed


 encounter thiophene at high temperatures, cationic polymerization occurs instantly.
  • Corrective Action 1 (Order of Addition): Never add

    
     to neat thiophene. Always generate the acylium ion complex (Acid Chloride + 
    
    
    
    ) first, then add thiophene slowly.
  • Corrective Action 2 (Temperature): The addition must happen at 0°C . Do not heat until the thiophene is fully added and initial evolution of HCl has subsided.

Issue B: "I have a mixture of mono-, di-, and tri-substituted products."

Diagnosis: Catalyst Deactivation or "The Stoichiometry Trap." As the reaction proceeds, the product (a tri-ketone) sequesters the


. If you used only 1 or 2 equivalents of 

, the catalyst is fully trapped by the mono/di-product, leaving no active Lewis acid to drive the third substitution [1].
  • Corrective Action: Increase

    
     to 4.0 equivalents .
    
  • Process Refinement: Implement a "Reflux Stage." The third substitution is sterically more demanding. After stirring at room temperature for 2 hours, heat the DCM to gentle reflux (40°C) for 4–6 hours to push the reaction to completion [2].

Issue C: "Yield is low because the product won't precipitate/crystallize."

Diagnosis: Incomplete Hydrolysis of the Aluminum Complex. The product-Aluminum complex is robust. Simply adding water is often insufficient to break it, leading to product loss in the aqueous phase or as an emulsion.

  • Corrective Action: Quench into 1M or 2M HCl (acidic hydrolysis). Stir the biphasic mixture vigorously for at least 1 hour until the organic layer is clear and the aqueous layer is distinct. The aluminum salts must be fully solubilized in the aqueous acid phase.

Module 3: Purification Logic

The target molecule, 1,3,5-tri(2-thenoyl)benzene, typically exhibits poor solubility in cold alcohols but moderate solubility in chlorinated solvents.

  • Extraction: Extract the quenched mixture with DCM (

    
    ).
    
  • Wash: Wash organic layer with Sat.

    
     (remove acid traces) -> Brine -> Water.
    
  • Drying: Dry over

    
    .
    
  • Recrystallization (The Cleaner):

    • Evaporate DCM to a minimum volume.

    • Add hot Ethanol or Acetonitrile .

    • Cool slowly. The tri-substituted product should crystallize out, while mono/di-byproducts and thiophene oligomers often remain in the mother liquor.

FAQ: Researcher to Researcher

Q: Can I use


 instead of 

to reduce tarring?
A: You can, but expect lower yields.

is a milder Lewis acid. While it reduces thiophene polymerization, it is often not electrophilic enough to drive the third acylation on the deactivated electron-poor ring of the di-substituted intermediate.

at 0°C is the superior compromise.

Q: Why is my product yellow/brown even after recrystallization? A: This is due to trace thiophene oligomers (impurities). If recrystallization doesn't clear it, perform a short silica plug filtration. Dissolve the product in DCM/Hexane (1:1) and pass it through a silica pad.[3] The oligomers usually stick to the silica, while the product elutes.

Q: Can I use a one-pot synthesis from 1,3,5-tribromobenzene? A: Yes, via Stille or Suzuki coupling (using 2-thienylboronic acid or stannane and a CO source/carbonylative coupling). However, this requires expensive Palladium catalysts and is generally less scalable than the Friedel-Crafts route described here [3].

Diagnostic Decision Tree

Troubleshooting Problem Identify Problem Tar Black Tar / Sludge Problem->Tar Mix Mixture of Products (Mono/Di/Tri) Problem->Mix Loss Low Mass Recovery Problem->Loss Sol1 Reduce Addition Temp Add Thiophene to Complex Tar->Sol1 Sol2 Increase AlCl3 (>3.5 eq) Add Reflux Step Mix->Sol2 Sol3 Check Hydrolysis pH Use HCl in Quench Loss->Sol3

Figure 2: Rapid diagnostic tree for common experimental failures.

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text establishing the requirement for stoichiometric Lewis acids in acylation vs. catalytic use in alkylation).[1]

  • Mahajan, R. K., et al. "Synthesis and characterization of some new 1,3,5-trisubstituted benzenes." Journal of Chemical Sciences, 2004.
  • ChemicalBook. "1,3,5-tri(thiophen-2-yl)benzene synthesis." (Provides context on alternative coupling routes and purification). Link

  • Sigma-Aldrich. "Friedel-Crafts Acylation Mechanism and Protocols." (General reference for anhydrous handling and stoichiometry). Link

Sources

Optimization

Optimization of reaction conditions for 1,3,5-Tri(2-thenoyl)benzene synthesis

Technical Support Center: Optimization of 1,3,5-Tri(2-thenoyl)benzene Synthesis Topic: Optimization of reaction conditions for 1,3,5-Tri(2-thenoyl)benzene (TTB) synthesis. Audience: Researchers, Organic Chemists, and Mat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1,3,5-Tri(2-thenoyl)benzene Synthesis

Topic: Optimization of reaction conditions for 1,3,5-Tri(2-thenoyl)benzene (TTB) synthesis. Audience: Researchers, Organic Chemists, and Materials Scientists (OLED/Organic Semiconductor field).[1] Format: Technical Support Hub (Q&A, Troubleshooting, Protocols).

Welcome to the Advanced Synthesis Support Hub

Subject: 1,3,5-Tri(2-thenoyl)benzene (TTB) CAS No: [Compound Specific] Primary Application: Electron-transport materials, host materials for PHOLEDs, and cross-linking intermediates.

This guide addresses the technical bottlenecks in synthesizing TTB via the Friedel-Crafts Acylation of thiophene with 1,3,5-benzenetricarbonyl trichloride. Unlike simple mono-acylations, this threefold symmetry imposes strict stoichiometric and kinetic requirements to avoid incomplete substitution (mono/di-derivatives) and thiophene polymerization.

Module 1: Reaction Design & Stoichiometry

Q1: Why does the reaction stall at the di-substituted stage even with 3 equivalents of catalyst?

A: In Friedel-Crafts acylation, the product (a ketone) acts as a Lewis base.[2][3][4] The carbonyl oxygen forms a stable, 1:1 complex with the Lewis acid (Aluminum Chloride, AlCl₃).

  • The Math: You are generating three carbonyl groups. Therefore, 3.0 equivalents of AlCl₃ are consumed after the reaction to complex the product, leaving zero catalyst to drive the kinetics for the final substitution.

  • The Fix: You must use a suprastoichiometric amount of Lewis acid.

    • Recommendation: Use 3.5 to 4.0 equivalents of AlCl₃ relative to the acid chloride. This ensures free catalyst remains available to overcome the steric hindrance and deactivation required for the third addition.

Q2: Can I mix all reagents at once to save time?

A: Absolutely not. Thiophene is acid-sensitive and prone to rapid polymerization (tar formation) in the presence of strong Lewis acids if the electrophile (acylium ion) is not immediately available.

  • Protocol: You must generate the acylium ion complex first (Acid Chloride + AlCl₃), or add the Thiophene slowly to the pre-formed complex. Never add AlCl₃ directly to neat thiophene.

Q3: Which solvent system yields the highest purity?

A:

Solvent Pros Cons Verdict
Dichloromethane (DCM) Excellent solubility for acid chlorides; easy removal (low BP). AlCl₃ solubility is moderate; reaction may be slower than in polar solvents. Recommended (Standard)
1,2-Dichloroethane (DCE) Higher boiling point (83°C) allows for reflux to push the third substitution. Toxic; harder to remove traces. Use if DCM fails

| Nitrobenzene | Dissolves AlCl₃ completely; homogeneous reaction. | Very high boiling point; difficult to remove during workup; oxidative hazards. | Avoid unless necessary |

Module 2: Visualizing the Pathway

The following diagram illustrates the critical "Order of Addition" to prevent the common "Black Tar" failure mode caused by thiophene polymerization.

ReactionPathway Start Start: 1,3,5-Benzenetricarbonyl Trichloride (1.0 eq) Solvent Solvent: Anhydrous DCM (0°C, N2 atm) Start->Solvent Catalyst Add Catalyst: AlCl3 (>3.5 eq) Solvent->Catalyst Exothermic! Complex Intermediate: Tris-Acylium Complex Catalyst->Complex Formation of Electrophile Reaction Reaction Phase: 1. Stir 0°C (1h) 2. Reflux (4-12h) Complex->Reaction Thiophene Add Nucleophile: Thiophene (3.3 eq) Dropwise Thiophene->Reaction Slow Addition to prevent polymer Quench Quench: Pour into Ice/HCl Reaction->Quench Hydrolysis of Al-Complex Product Final Product: 1,3,5-Tri(2-thenoyl)benzene Quench->Product Precipitation

Figure 1: Optimized Order of Addition for TTB Synthesis. Note the pre-formation of the acylium complex before thiophene addition.

Module 3: Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 5.0 g of 1,3,5-Tri(2-thenoyl)benzene.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Acylium Generation:

    • Charge flask with 1,3,5-benzenetricarbonyl trichloride (1.0 eq) and anhydrous DCM (0.2 M concentration).

    • Cool to 0°C (Ice/Water bath).

    • Add AlCl₃ (3.6 eq) portion-wise over 15 minutes. Caution: HCl gas evolution.

    • Stir for 30 mins at 0°C. The mixture should turn yellow/orange (Acylium complex).

  • Nucleophilic Attack:

    • Dissolve Thiophene (3.3 eq) in a minimal amount of DCM in the addition funnel.

    • Add dropwise to the main flask over 30-45 minutes, maintaining temp <5°C.

    • Why: Fast addition causes local heating and thiophene polymerization (darkening).

  • Completion:

    • Allow to warm to Room Temperature (RT).

    • Reflux at 40°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Work-up:

    • Pour the reaction mixture slowly into a beaker containing Ice + Conc. HCl (to solubilize aluminum salts).

    • Separate organic layer.[5] Extract aqueous layer 2x with DCM.

    • Wash combined organics with Sat. NaHCO₃ (remove acid) and Brine.

    • Dry over MgSO₄ and concentrate.[6]

  • Purification:

    • Recrystallize from Ethanol or Acetonitrile .

    • Target Appearance: Off-white to pale yellow needles.

Module 4: Troubleshooting Guide

Q4: My product is a dark black tar. What happened?

A: This is "Thiophene Death."

  • Cause: Thiophene polymerized. This happens if free AlCl₃ comes into contact with thiophene without the acyl chloride present, or if the reaction got too hot during addition.

  • Solution: Ensure the Acid Chloride + AlCl₃ complex is fully formed before adding thiophene. Add thiophene slower and strictly at 0°C.

Q5: TLC shows three spots. How do I isolate the tri-substituted product?

A: The spots are likely Mono-, Di-, and Tri-substituted products.

  • Logic: The tri-substituted product is the most polar (due to three carbonyls) and usually the bottom spot on silica TLC (check solvent system).

  • Separation:

    • If the "Tri" spot is major (>80%), recrystallize.

    • If significant "Di" exists, you must use Column Chromatography.

    • Gradient: Start with Hexane/DCM (1:1) to elute Mono/Di, then switch to DCM/EtOAc (95:5) to elute the Tri-product.

Q6: The yield is low (<40%). How do I optimize?

A: Check your catalyst quality.

  • Validation: AlCl₃ is highly hygroscopic. If your AlCl₃ is clumpy or white/grey sticky powder, it is dead (hydrolyzed to Al(OH)₃). It must be a free-flowing yellow/canary powder.

  • Boost: Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 83°C. The higher energy helps overcome the steric bulk of adding the third thiophene ring.

Module 5: Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Type1 Black/Dark Tar Issue->Type1 Type2 Incomplete Reaction (Mono/Di products) Issue->Type2 Type3 Low Yield / No Precipitate Issue->Type3 Sol1 Cause: Thiophene Polymerization Fix: Slower addition at 0°C Type1->Sol1 Sol2 Cause: Catalyst Deactivation Fix: Increase AlCl3 to 4.0 eq Switch to DCE reflux Type2->Sol2 Sol3 Cause: Hydrolysis Issues Fix: Ensure Acidic Quench (pH < 2) to break Al-Complex Type3->Sol3

Figure 2: Decision Matrix for Common Synthetic Failures.

References

  • Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.[4] "Friedel-Crafts Acylation."

    • URL:[Link]

  • Synthesis of Star-Shaped Thiophene Deriv

    • Source:Beilstein Journal of Organic Chemistry. "Starazo triple switches – synthesis of unsymmetrical 1,3,5-tris(arylazo)
    • URL:[Link]

  • Purific

    • Source: BenchChem Technical Support.[7] "Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene" (Analogous workup protocols for tri-ketones).

  • Thiophene Acyl

    • Source:Journal of Materials Chemistry. General protocols for oligothiophenes often utilize the 1,3,5-benzene core; conditions adapted from standard EAS protocols for electron-rich heterocycles.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,3,5-Tri(2-thenoyl)benzene and its Isomers

Welcome to the technical support center for the purification of 1,3,5-Tri(2-thenoyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3,5-Tri(2-thenoyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this target molecule from its challenging positional isomers. The inherent structural similarities between the 1,3,5- (desired), 1,2,4-, and 1,2,3- isomers make their separation a significant synthetic challenge, often becoming a bottleneck in research and development.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to empower you to overcome these purification hurdles. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My TLC plate shows multiple spots that are very close together, and I'm getting poor separation during column chromatography. What's happening and how can I fix it?

Answer: This is the most common challenge and is due to the very similar polarities of the 1,3,5-, 1,2,4-, and other regioisomers.[1] In chromatography, separation is based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent).[3][4] When isomers have nearly identical polarities, they interact with the silica and dissolve in the eluent at very similar rates, leading to co-elution.

Causality & Solution:

  • Optimize the Mobile Phase (Eluent): Your primary strategy is to fine-tune the eluent system to amplify the small polarity differences.

    • Start with a Low-Polarity System: Begin with a non-polar solvent system and gradually increase polarity. A mixture of hexane and dichloromethane is an excellent starting point for non-polar compounds.[5] For slightly more polar systems, petroleum ether/ethyl acetate can be effective.[1]

    • Use a Shallow Gradient: Instead of large jumps in solvent polarity, use a very shallow gradient (e.g., increasing the more polar solvent by 1-2% at a time) or switch to an isocratic elution (a constant solvent ratio) once you've identified a system that shows even minimal separation on TLC.[6]

    • Consider Ternary Mixtures: Sometimes, adding a third solvent in a small quantity (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic impurities) can alter the interactions with the silica surface and improve separation.

  • Adjust the Stationary Phase:

    • While silica gel is standard, isomers can sometimes be separated more effectively on alumina. The different surface chemistry of alumina can lead to altered retention times.

  • Improve Column Packing and Loading:

    • Ensure your column is packed perfectly, without any air bubbles or cracks, as these create channels for the sample to travel through unevenly.[3] A well-packed column maximizes the interaction surface area.

    • Load your sample in the minimum possible volume of solvent to start with a tight, concentrated band.

Question 2: During my attempt at recrystallization, the product "oiled out" instead of forming crystals. Why did this happen?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated and cools too rapidly. The compound separates as a liquid phase instead of forming a structured crystal lattice.[7]

Causality & Solution:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[8] Slow cooling gives molecules time to orient themselves into a crystal lattice, excluding impurities.[8][9]

  • Use a More Dilute Solution: You may have used too little solvent, creating a highly supersaturated solution. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly again.[9]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[9]

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This "seed" provides a template for other molecules to crystallize upon.[9]

  • Re-evaluate Your Solvent System: The chosen solvent might not be ideal. The best recrystallization solvent dissolves the compound completely when hot but poorly or not at all at room temperature.[8][9] Experiment with different solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[7]

Question 3: My final yield is very low after purification. What are the likely causes?

Answer: Low yield can stem from an incomplete reaction or losses during the purification workflow.

Causality & Solution:

  • Verify Reaction Completion: Before starting a large-scale purification, always monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If starting material is still present, the reaction may need more time, a higher temperature, or more catalyst.

  • Minimize Recrystallization Losses: While recrystallization is excellent for purity, it can reduce yield. The primary cause of loss is using too much solvent, as some of your product will remain dissolved even at low temperatures.[8][9] Always use the minimum amount of hot solvent required to fully dissolve your solid.

  • Optimize Chromatographic Fraction Collection: When running a column, collect many small fractions rather than a few large ones. Analyze these fractions carefully by TLC to identify which ones contain the pure product. Combining fractions that are "mostly pure" with pure fractions will lower the overall purity. It's often a trade-off between yield and purity.

  • Avoid Product Degradation: 1,3,5-Tri(2-thenoyl)benzene and related triaroylbenzenes are generally robust, but thermal stability should not be taken for granted, especially if other functional groups are present.[10] When removing solvent after chromatography, use a rotary evaporator at the lowest practical temperature and pressure to avoid potential degradation.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary isomers I need to separate from the 1,3,5- product?

    • The most common regioisomers formed during synthesis are the 1,2,4- and 1,2,3-isomers. Their formation is often a result of the reaction mechanism, such as electrophilic aromatic substitution or cyclotrimerization, not being perfectly selective for the 1,3,5-substitution pattern.[1]

  • Q2: Can I use reverse-phase HPLC for purification or analysis?

    • Absolutely. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective technique for both analyzing the purity of your fractions and for preparative separation of closely related isomers.[11][12][13] Typical mobile phases involve acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[14][15]

  • Q3: How do I choose the best solvent for recrystallization?

    • The principle of "like dissolves like" is a good starting point. However, the ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8][9] You can test this on a small scale: add a few milligrams of your crude product to a test tube and add a potential solvent dropwise. If it dissolves immediately at room temperature, it's too soluble. If it doesn't dissolve even when heated, it's not soluble enough. If it dissolves when hot and crashes out upon cooling, you have found a good candidate. Common systems include ethanol, or solvent pairs like hexane/ethyl acetate.[7]

  • Q4: My compound seems thermally sensitive. What precautions are necessary?

    • Thermal stability is influenced by the molecular structure and any substituents present.[16][17] If you suspect thermal instability, avoid prolonged heating during both the reaction and purification. When removing solvent, use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C) and use a good vacuum. For chromatography, the process is typically performed at room temperature and should not pose a problem.

Data Summary

While specific experimental data for 1,3,5-Tri(2-thenoyl)benzene is not widely published, we can use data from the closely related and structurally similar compound, 1,3,5-Tri(2-thienyl)benzene, as a reasonable proxy for physical properties.

PropertyValue (for 1,3,5-Tri(2-thienyl)benzene)Source
Molecular Formula C₁₈H₁₂S₃[18]
Molecular Weight 324.48 g/mol [5][18]
Appearance White to Light yellow powder/crystal
Purity (Typical) >98.0% (GC)
Melting Point 157.0 to 161.0 °C

Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol describes a standard procedure for purifying grams of crude product.[4][19][20]

  • Select the Eluent: Using TLC, identify a solvent system that provides the best possible separation between the desired 1,3,5-isomer and its impurities. Aim for an Rf value of ~0.2-0.3 for the target compound. A good starting point is a hexane/dichloromethane or hexane/ethyl acetate mixture.[1][5]

  • Prepare the Column:

    • Select a column with a diameter appropriate for your sample size (a 70:1 ratio of silica gel to crude mixture by weight is a good starting point for difficult separations).[6]

    • Wet Packing (Recommended): Prepare a slurry of silica gel in your initial, least polar eluent. Pour this slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[4] Add a thin layer of sand on top to protect the silica bed.

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully add the sample solution to the top of the column with a pipette.

    • Drain the solvent just to the level of the sand.

  • Run the Column:

    • Carefully add your eluent to the top of the column.

    • Apply gentle air pressure to begin flowing the solvent through the column. Maintain a steady flow rate.[6]

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your TLC optimization.

  • Collect and Analyze Fractions:

    • Collect small, equally sized fractions in test tubes.

    • Spot every few fractions on a TLC plate to track the elution of your compounds.

    • Combine the fractions that contain your pure product.

  • Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Recrystallization for Final Polishing

This protocol is ideal for further purifying the product obtained from column chromatography.[8][9][21]

  • Choose a Solvent: Select a solvent or solvent pair in which the compound is soluble when hot and insoluble when cold (see FAQ Q3).

  • Dissolve the Solid: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid. Keep the solution at or near boiling.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or residual silica gel), perform a hot filtration through a fluted filter paper to remove them.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Induce Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8] If crystals do not form, use the scratching or seeding techniques described in the troubleshooting section.

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.

Visualized Workflows and Logic

Purification_Workflow Crude Crude Product (Mixture of Isomers) TLC Analyze by TLC/HPLC (Assess Isomer Ratio) Crude->TLC Column Primary Purification: Flash Column Chromatography TLC->Column Isomers Present Recrys Secondary Purification: Recrystallization Column->Recrys Combine Pure Fractions Pure Pure 1,3,5-Isomer Recrys->Pure Analysis Final Purity Analysis (HPLC, NMR, MP) Pure->Analysis

// Solutions for Poor Separation Solvent [label="Optimize Eluent\n(Shallow Gradient)"]; Stationary [label="Change Stationary Phase\n(e.g., Alumina)"];

// Solutions for Oiling Out Cooling [label="Cool Solution Slowly"]; Induce [label="Scratch Flask or\nAdd Seed Crystal"]; Solvent2 [label="Adjust Solvent System"];

// Solutions for Low Yield Reaction [label="Check Reaction\nCompletion (TLC)"]; Solvent3 [label="Use Minimum Hot Solvent\nin Recrystallization"];

Start -> PoorSep; Start -> OilingOut; Start -> LowYield;

PoorSep -> Solvent [dir=back]; PoorSep -> Stationary [dir=back];

OilingOut -> Cooling [dir=back]; OilingOut -> Induce [dir=back]; OilingOut -> Solvent2 [dir=back];

LowYield -> Reaction [dir=back]; LowYield -> Solvent3 [dir=back]; } dot Caption: Troubleshooting logic for common purification challenges.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved February 21, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. Retrieved February 21, 2026, from [Link]

  • Roman, K. (2024, March 18). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Poster presentation. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tri(thiophen-2-yl)benzene. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • MTC USA. (n.d.). Benzophenone Analyzed with HPLC - AppNote. Retrieved February 21, 2026, from [Link]

  • Gustavsson, L., et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatographic Science, 44(9), 558–564. Retrieved from [Link]

  • Helal, M. H., et al. (2021). Synthesis of Benzo[c]Selenophenes and Their Analogues: Methods and Advances. Molecules, 26(16), 4885. Diagram showing synthesis of 1,3,5-tri(thiophen-2-yl)benzene. Retrieved from [Link]

  • Goud, B. S., et al. (2004). Polymorphism and Pseudopolymorphism in the Triaroylbenzene Derivative 1,3,5-Tris(4-cyanobenzoyl)benzene. Crystal Growth & Design, 4(6), 1155–1159. Retrieved from [Link]

  • Frank, R. L., & Varland, R. H. (1947). 1,3,5-TRIACETYLBENZENE. Organic Syntheses, 27, 91. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 1,3,5-Tri(2-thienyl)benzene | Chemical Substance Information. Japan Science and Technology Agency. Retrieved February 21, 2026, from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved February 21, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 21, 2026, from [Link]

  • Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. Retrieved from [Link]

  • Devine, P. N., & Nugent, W. A. (2002). U.S. Patent No. 6,399,847 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved February 21, 2026, from [Link]

  • Romero, J. A., et al. (2008). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved February 21, 2026, from [Link]

  • Chavez, F., et al. (2009). Benzene-1,3,5-triyl tris(methanesulfonate). Acta Crystallographica Section E: Structure Reports Online, 65(4), o793. Retrieved from [Link]

  • Wagner, A. M., et al. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Environmental Science: Water Research & Technology, 4, 1332-1336. Retrieved from [Link]

  • Longdom Publishing. (2024, October 3). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Journal of Organic & Inorganic Chemistry. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

  • Xia, Q. (2006). A New Synthetic Method of 1,3,5-Triphenylbenzene (Chinese Patent No. CN1837168A).
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Schotten, C., et al. (2019). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online. Retrieved from [Link]

  • Houpis, I. N., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Gilbert, E. E. (1956). U.S. Patent No. 2,732,393. Washington, DC: U.S. Patent and Trademark Office.
  • Defense Technical Information Center. (1965). Thermal stability of organic compounds by the isoteniscope method. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 21, 2026, from [Link]

  • Inokuchi, F., et al. (2003). Mechanistic and Exploratory Investigations into the Synthesis of 1,3,5-Triaroylbenzenes from 1-Aryl-2-propyn-1-ones and 1,3,5-Triacetylbenzene from 4-Methoxy-3-buten-2-one by Cyclotrimerization in Hot Water in the Absence of Added Acid or Base. The Journal of Organic Chemistry, 68(14), 5695–5698. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 26). Thermodynamic stability of benzene derivatives. Retrieved from [Link]

  • Gorgani, L., et al. (2019). Identification of Novel 1,3,5-Triphenylbenzene Derivative Compounds as Inhibitors of Hen Lysozyme Amyloid Fibril Formation. Molecules, 24(21), 3998. Retrieved from [Link]

  • Wołos, A., et al. (2021). Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning. Molecules, 26(8), 2357. Retrieved from [Link]

  • Haines, A. H., & Hughes, D. L. (2009). Benzene-1,3,5-triyl tris(2,2-dimethylpropanoate). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1673. Retrieved from [Link]

  • Yin, P., et al. (2014). Tris(triazolo)benzene and Its Derivatives: High-Density Energetic Materials. Angewandte Chemie International Edition, 53(45), 12224-12227. Retrieved from [Link]

Sources

Optimization

How to remove impurities from crude 1,3,5-Tri(2-thenoyl)benzene

Ticket ID: TTB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Electronics Division Initial Triage & Problem Identification User Query: "My crude 1,3,5-tri(2-thenoyl)benzene (TTB) is dark/...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TTB-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Electronics Division

Initial Triage & Problem Identification

User Query: "My crude 1,3,5-tri(2-thenoyl)benzene (TTB) is dark/tarry or showing multiple spots on TLC. How do I purify it to device-grade (>99%)?"

Scientist’s Assessment: 1,3,5-Tri(2-thenoyl)benzene (


) is a star-shaped molecule often synthesized via Friedel-Crafts acylation. The presence of three carbonyl groups creates a rigid, electron-deficient core, while the thiophene rings introduce specific solubility challenges.

Common impurities include:

  • Mono/Di-substituted intermediates: Result of incomplete acylation.

  • Lewis Acid Complexes: Aluminum or Copper salts trapped in the lattice (causing dark coloration).

  • Oligomers: Result of thiophene polymerization (acid-catalyzed side reactions).

The "Pre-Purification" Workup (Critical Step)

Why this matters: You cannot successfully recrystallize a product heavily contaminated with Lewis acid salts (


 or 

). These salts act as "seeds" for degradation and discoloration.
Protocol: De-complexation Wash

If your solid is black or sticky, perform this before recrystallization.

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Chloroform (

    
    ) . Use approx. 20 mL per gram of crude.
    
  • Acid Wash: Wash the organic layer twice with 1M HCl .

    • Mechanism:[1] This breaks the Lewis acid-carbonyl complex, forcing the metal ions into the aqueous layer.

  • Base Wash: Wash twice with Saturated

    
     .
    
    • Mechanism:[1] Neutralizes residual acid which can catalyze thiophene polymerization.

  • Drying: Dry over anhydrous

    
    , filter, and rotary evaporate to a solid.
    

Recrystallization Strategies

Concept: TTB is a ketone-bridged aromatic. It exhibits moderate solubility in chlorinated solvents but poor solubility in alcohols and aliphatics. We utilize this polarity difference.

Method A: The "Good/Bad" Solvent Pair (Recommended)

This method balances yield and purity effectively for removing mono/di-substituted byproducts.

Solvent System: Toluene (Solvent) / Ethanol (Anti-solvent)

  • Dissolve: Place crude TTB in a flask. Add Toluene and heat to reflux (110°C). Add just enough toluene to dissolve the solid completely.

  • Hot Filtration: If black specks remain (insoluble polymers), filter the hot solution rapidly through a glass frit or a heated funnel.

  • Precipitation: Remove from heat. While still hot, slowly add Ethanol dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Reheat slightly to clear the solution, then let it cool to room temperature slowly (wrap flask in foil/towel).

  • Crystallization: Once at room temp, move to a fridge (4°C) for 12 hours.

  • Collection: Filter the yellow needles/prisms. Wash with cold Ethanol.

Method B: High-Polarity Recrystallization

Use this if Method A fails to remove sticky tar.

Solvent: Glacial Acetic Acid

  • Dissolve crude in boiling glacial acetic acid.

  • Allow to cool slowly. TTB crystallizes well from acetic acid, while many tarry thiophene oligomers remain in solution.

  • Warning: Thoroughly dry the crystals under vacuum to remove trapped acid traces.

Chromatography (The "Scalpel")[2]

If recrystallization does not yield a single spot on TLC, use column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: Hexane:DCM (1:1)

    • Ramp to: DCM (100%) or DCM:EtOAc (95:5)

  • Note: The tri-substituted product is more polar than the mono/di-substituted impurities due to the three carbonyls. It will elute later than the impurities.

High-Purity Sublimation (OLED Grade)

For electronic applications (OLEDs, OFETs), chemical purity is insufficient; you need morphological purity.

SublimationLogic Raw Recrystallized TTB (>98% Purity) Heat Heating Zone (160-180°C) Raw->Heat Load Boat Vac High Vacuum (< 10^-5 Torr) Cold Cold Finger (Water/Air Cooled) Vac->Cold Mean Free Path Heat->Vac Apply Vac Product Sublimed Crystals (>99.9%) Cold->Product Harvest

Figure 1: Thermal Gradient Sublimation workflow. Note that TTB has a high melting point; ensure vacuum is sufficient to sublime before decomposition.

Troubleshooting & FAQs

Solvent Selection Guide
SolventSolubility (Cold)Solubility (Hot)Role in Purification
Dichloromethane HighHighExtraction / Loading
Toluene ModerateHighPrimary Recryst. Solvent
Ethanol/Methanol InsolubleLowAnti-Solvent
Hexane InsolubleInsolubleImpurity Wash
Acetic Acid LowHighAlternative Recryst.
Common Issues Matrix
SymptomProbable CauseCorrective Action
Product is Black/Green Trapped Metal Salts (

,

)
Perform acid wash (1M HCl) + EDTA wash.
Oiling Out Cooling too fast or too much anti-solventRe-heat, add small amount of "Good Solvent" (Toluene), cool slower.
Low Yield Product lost in mother liquorRotovap mother liquor to 1/3 volume and collect "second crop."
NMR shows aliphatic peaks Trapped Solvent (Toluene/Hexane)Dry in vacuum oven at 80°C for 24h.

Process Visualization

The following diagram outlines the decision logic for purifying crude TTB based on its initial state.

PurificationFlow Start Crude TTB Synthesis Mixture ColorCheck Is it Dark/Tarry? Start->ColorCheck AcidWash Acid/Base Extraction (Remove Lewis Acids) ColorCheck->AcidWash Yes Recryst Recrystallization (Toluene/Ethanol) ColorCheck->Recryst No (Yellow/Orange) AcidWash->Recryst TLC TLC Analysis (Single Spot?) Column Column Chromatography (Silica Gel) TLC->Column No (Impurities) Final Device Grade TTB TLC->Final Yes (>99%) Recryst->TLC Column->Recryst Polish Sublime Vacuum Sublimation Final->Sublime Optional (For OLED)

Figure 2: Integrated purification decision tree for 1,3,5-Tri(2-thenoyl)benzene.

References

  • Synthesis of Star-Shaped Thiophenes

    • Title: Synthesis of 1,3,5-Tris(2-thienyl)benzene Derivatives.[2][3]

    • Context: While this paper discusses the non-carbonyl variants, the workup procedures for removing copper/palladium catalysts are directly applicable to the thenoyl deriv
    • Source:ResearchG
    • URL:

  • General Acylation Workup Protocols

    • Title: Friedel-Crafts Acyl
    • Context: Standard protocols for quenching aluminum chloride reactions to prevent colored complexes in arom
    • Source:BenchChem Technical Guides
    • URL: (Cited for general acylation workup logic).

  • Solubility Data & Properties

    • Title: 1,3,5-Tris(2-thienyl)benzene Properties.[2][3][4][5][6][7]

    • Context: Provides baseline solubility and melting point data for the structural analog, aiding in solvent selection for the carbonyl deriv
    • Source:Sigma-Aldrich
    • URL:

Sources

Troubleshooting

Technical Support Center: Synthesis of Tri-Substituted Benzene Compounds

Welcome to the technical support center for the synthesis of tri-substituted benzene compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tri-substituted benzene compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these complex molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Section 1: Navigating the Complexities of Regioselectivity

The primary challenge in synthesizing tri-substituted benzenes is controlling the position of the incoming substituents. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is dictated by the electronic properties of the substituents already present on the ring.[1]

Frequently Asked Questions (FAQs)

Question: My electrophilic aromatic substitution on a di-substituted benzene is giving a mixture of isomers. How can I control the regioselectivity?

Answer: This is a classic problem that arises from the directing effects of the two existing substituents. To troubleshoot this, consider the following:

  • Identify the Directing Effects: Classify each substituent as either ortho, para-directing or meta-directing.

    • Activating Groups (Ortho, Para-directors): These groups donate electron density to the ring, making it more reactive. Examples include -NH₂, -OH, -OR, -R (alkyl).[2][3]

    • Deactivating Groups (Meta-directors): These groups withdraw electron density from the ring, making it less reactive. Examples include -NO₂, -SO₃H, -CN, -C(O)R.[3][4]

    • Halogens (Ortho, Para-directing deactivators): Halogens are a special case; they are deactivating yet direct incoming groups to the ortho and para positions.

  • Assess the "Agreement" or "Conflict" of Directing Effects:

    • Agreement: If both groups direct the incoming electrophile to the same position, you should see one major product.

    • Conflict: If the groups direct to different positions, the most strongly activating group will "win" and control the position of the next substitution.[5][6] For example, in p-methylphenol, the hydroxyl group (-OH) is a stronger activator than the methyl group (-CH₃) and will direct the incoming electrophile.[6]

  • Steric Hindrance: Even with agreeing directing effects, steric hindrance can play a significant role. Substitution is generally disfavored at the position between two existing substituents.[7]

Troubleshooting Workflow for Regioselectivity Issues

G cluster_0 Troubleshooting Isomer Mixtures start Mixture of Isomers Obtained q1 Identify Directing Effects of Substituents start->q1 a1_op Both Ortho, Para-directing q1->a1_op Activating a1_m Both Meta-directing q1->a1_m Deactivating a1_mix One Ortho, Para- & One Meta-directing q1->a1_mix Mixed q2_op Do they direct to the same positions? a1_op->q2_op a2_op_yes Consider Steric Hindrance a1_m->a2_op_yes Usually Agree q2_mix Activating group controls substitution a1_mix->q2_mix q2_op->a2_op_yes Yes (Agree) a2_op_no Strongest Activator Dominates q2_op->a2_op_no No (Conflict) end_op Major product predicted a2_op_yes->end_op a2_op_no->end_op end_mix Major product predicted q2_mix->end_mix

Caption: Decision workflow for predicting the major regioisomer.

Question: I need to synthesize a 1,3,5-trisubstituted benzene, but my starting materials are all ortho, para-directing. What strategies can I use?

Answer: Synthesizing a meta-substituted product from ortho, para-directing precursors requires a multi-step approach. Here are some proven strategies:

  • Introduce a Meta-Directing Group: Start by introducing a meta-directing group that can later be converted to the desired functionality. A classic example is the use of a nitro group (-NO₂), which is a strong meta-director and can be readily reduced to an amino group (-NH₂), an ortho, para-director.[8][9]

  • Use a Blocking Group: A temporary blocking group can be installed to prevent reaction at a specific site. The sulfonic acid group (-SO₃H) is an excellent blocking group as it is bulky and can be removed later by treatment with dilute acid.[9] This is particularly useful for forcing substitution at an otherwise less favored ortho position.[9]

Example Protocol: Synthesis of 1,3,5-tribromobenzene using a removable amino group

  • Nitration of Benzene: React benzene with a mixture of concentrated nitric and sulfuric acids to form nitrobenzene.

  • Reduction: Reduce nitrobenzene to aniline using a reducing agent like Sn/HCl.

  • Bromination: The strongly activating amino group directs bromination to the ortho and para positions. Treatment of aniline with excess bromine water will yield 2,4,6-tribromoaniline.

  • Deamination: The amino group can be removed via diazotization followed by reduction (e.g., with H₃PO₂), yielding the desired 1,3,5-tribromobenzene.[9]

Section 2: Overcoming Steric Hindrance

Steric hindrance can significantly impact reaction rates and product distribution, especially in reactions like Friedel-Crafts alkylation and acylation.[10][11]

Frequently Asked Questions (FAQs)

Question: My Friedel-Crafts acylation is failing on a di-substituted benzene, even though the ring should be activated. What could be the issue?

Answer: While electronic activation is crucial, steric hindrance from bulky substituents can prevent the electrophile from approaching the reaction site.[10]

  • Evaluate Substituent Size: Large substituents ortho to the desired reaction site can block the incoming acyl group.

  • Consider the Acylating Agent: A bulky acyl chloride will experience more steric repulsion.

  • Alternative Catalysts: While AlCl₃ is common, other Lewis acids might offer different steric profiles.

Troubleshooting Table for Failed Friedel-Crafts Acylation

Potential Cause Troubleshooting Step Rationale
Steric Hindrance from Existing Substituents Use a less bulky acylating agent if possible. Consider an alternative synthetic route where the bulky group is added later.Reduces steric clash between the substrate and the electrophile.
Deactivation by Existing Groups Friedel-Crafts reactions fail on strongly deactivated rings (e.g., nitrobenzene).The ring is not nucleophilic enough to attack the acylium ion.
Catalyst Poisoning Ensure starting materials are free of Lewis bases (e.g., amines) that can coordinate with the AlCl₃ catalyst.Lewis bases will deactivate the catalyst.

Question: I am observing polyalkylation in my Friedel-Crafts alkylation reaction. How can I prevent this?

Answer: Polyalkylation occurs because the newly added alkyl group activates the ring, making it more reactive than the starting material.[12] To circumvent this:

  • Use Friedel-Crafts Acylation followed by Reduction: Acylation introduces a deactivating acyl group, which prevents further substitution. The ketone can then be reduced to the desired alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction).[13] This is a reliable method to obtain mono-alkylated products.

Section 3: Advanced Strategies for Complex Syntheses

For intricate tri-substituted benzenes, classical EAS reactions may not suffice. Modern synthetic methods offer powerful alternatives.

Frequently Asked Questions (FAQs)

Question: How can I achieve substitution at a specific ortho position in a highly functionalized molecule without relying on traditional directing groups?

Answer: Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization.[14] A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation (lithiation) to the adjacent ortho position.[14] The resulting aryllithium species can then react with a wide range of electrophiles.

Common Directing Metalation Groups (DMGs)

DMG Examples
Amides -CONR₂
Amines -NMe₂, -CH₂NMe₂
Ethers -OMe
Sulfoxides -S(O)R

DoM Workflow

G cluster_1 Directed ortho-Metalation (DoM) Workflow start Substrate with DMG step1 Addition of Organolithium Reagent (e.g., n-BuLi) start->step1 step2 Ortho-Lithiation step1->step2 step3 Quench with Electrophile (E+) step2->step3 product Ortho-Functionalized Product step3->product

Caption: A simplified workflow for Directed ortho-Metalation.

Question: I am struggling with low yields in a Suzuki coupling to form a C-C bond to my highly substituted benzene ring. What are the common pitfalls?

Answer: Low yields in Suzuki couplings, especially with sterically hindered or electron-rich aryl halides, are common.[15][16] Here’s a troubleshooting guide:

  • Catalyst and Ligand Choice: Standard catalysts may not be effective. For challenging substrates, consider more electron-rich and bulky phosphine ligands like XPhos or SPhos.[17]

  • Base Selection: The choice of base is critical.[17] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[18]

  • Solvent and Degassing: Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[15]

  • Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to protodeboronation.[17] Use fresh, high-quality boronic acids or consider more stable alternatives like pinacol esters or MIDA boronates.[15][17]

Troubleshooting Flowchart for Low-Yield Suzuki Coupling

G cluster_2 Troubleshooting Low-Yield Suzuki Coupling start Low Yield or No Reaction q1 Verify Reagent Quality (Boronic Acid, Catalyst) start->q1 a1_yes Use fresh/purified reagents. Consider MIDA boronate. q1->a1_yes Poor Quality q2 Optimize Reaction Conditions q1->q2 Good Quality a1_yes->q2 a2_ligand Screen different ligands (e.g., XPhos, SPhos) q2->a2_ligand a2_base Try alternative bases (e.g., K₃PO₄, Cs₂CO₃) q2->a2_base a2_temp Adjust temperature q2->a2_temp a2_degas Ensure thorough degassing q2->a2_degas end Improved Yield a2_ligand->end a2_base->end a2_temp->end a2_degas->end

Sources

Optimization

Technical Support Center: Catalyst Deactivation in the Synthesis of 1,3,5-Tri(2-thenoyl)benzene

Welcome to the Technical Support Center for the synthesis of 1,3,5-Tri(2-thenoyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,3,5-Tri(2-thenoyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) concerning catalyst deactivation and other common issues encountered during this specific Friedel-Crafts acylation.

Introduction: The Challenge of Synthesizing 1,3,5-Tri(2-thenoyl)benzene

The synthesis of 1,3,5-Tri(2-thenoyl)benzene, a molecule with significant potential in materials science and as a structural motif in medicinal chemistry, is primarily achieved through a Friedel-Crafts acylation of a benzene core with 2-thenoyl chloride. While theoretically straightforward, this reaction presents several practical challenges, with catalyst deactivation being a primary obstacle to achieving high yields and purity. This guide will delve into the mechanistic underpinnings of these challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes related to the catalyst?

A1: Low yields in this tris-acylation are most commonly traced back to two primary modes of catalyst deactivation:

  • Moisture Poisoning: Traditional Lewis acid catalysts, particularly Aluminum Chloride (AlCl₃), are extremely hygroscopic. Any moisture in your reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.

  • Stoichiometric Complexation: The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount (or even an excess) of the catalyst is required for the reaction to proceed to completion. If you are using catalytic amounts, the reaction will likely stall after the initial acylation.

Q2: I am observing the formation of mono- and di-substituted products, but very little of the desired 1,3,5-tri-substituted product. Why is this happening?

A2: This is a common issue in poly-acylation reactions. The introduction of the first acyl group deactivates the benzene ring towards further electrophilic substitution. Each subsequent acylation becomes progressively more difficult. To drive the reaction to completion and achieve tris-substitution, you will likely need to employ more forcing conditions (e.g., higher temperatures, longer reaction times) and a significant excess of the acylating agent and catalyst. However, be mindful that harsh conditions can also lead to side reactions and product degradation.

Q3: Are there alternative catalysts to AlCl₃ that are less prone to deactivation?

A3: Yes, several alternatives can be considered:

  • Copper(II) Chloride (CuCl₂): CuCl₂ has been successfully used as a catalyst for the synthesis of related 1,3,5-triarylbenzene derivatives. It is generally less sensitive to moisture than AlCl₃ and can be more easily recovered and potentially regenerated.

  • Solid Acid Catalysts: Zeolites (such as Hβ and HZSM-5) and other solid acids are excellent "green" alternatives.[1] They are recoverable, regenerable, and can minimize waste streams.[1] Their use can also reduce the occurrence of side reactions that are sometimes observed with strong Lewis acids.[2]

  • Other Lewis Acids: Zinc chloride (ZnCl₂) and stannic chloride (SnCl₄) are milder Lewis acids that can also be effective, particularly for reactions involving sensitive substrates like thiophene derivatives, and may reduce the extent of side reactions.[2]

Q4: Can the deactivated catalyst be regenerated and reused?

A4: Regeneration is highly dependent on the catalyst and the deactivation mechanism:

  • AlCl₃: Due to the formation of stable ketone complexes and hydrolysis, regeneration of AlCl₃ from the reaction mixture is generally not practical in a standard laboratory setting.

  • CuCl₂: Deactivated CuCl₂ can potentially be regenerated. For instance, coke deposition, a common deactivation pathway, can sometimes be reversed by controlled oxidation.[3] Electrochemical methods for the regeneration of copper catalysts are also being explored.[4]

  • Solid Acids: A significant advantage of solid acid catalysts is their regenerability. This is typically achieved by washing with a suitable solvent to remove adsorbed species, followed by calcination at high temperatures to burn off any coke deposits.[5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Catalyst Inactivity: Moisture contamination has deactivated the Lewis acid catalyst.2. Insufficient Catalyst: Using only a catalytic amount of a Lewis acid like AlCl₃.3. Low Reaction Temperature: The activation energy for the tris-acylation is not being overcome.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (120°C overnight) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly opened or purified reagents.2. Use Stoichiometric Catalyst: For traditional Lewis acids, use at least 3.3 equivalents relative to the benzene starting material.3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC.
Incomplete Reaction (Mixture of mono-, di-, and tri-substituted products) 1. Deactivation of the Aromatic Ring: The electron-withdrawing nature of the thenoyl groups hinders subsequent acylations.2. Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.1. Increase Catalyst and Acylating Agent Stoichiometry: Use a molar excess of 2-thenoyl chloride and the Lewis acid catalyst.2. Increase Reaction Time and/or Temperature: Monitor the reaction progress over an extended period at a slightly elevated temperature.
Formation of Dark, Tarry Byproducts 1. Side Reactions with the Thiophene Ring: Strong Lewis acids can promote polymerization or other side reactions of the thiophene moiety.2. Decomposition at High Temperatures: The reactants or product may be degrading under harsh reaction conditions.1. Use a Milder Catalyst: Switch to a catalyst such as CuCl₂, ZnCl₂, or a solid acid like Hβ zeolite.[2]2. Control Reaction Temperature: Maintain a consistent and optimized temperature. Avoid excessive heating.
Product is Difficult to Purify 1. Co-elution of Isomers: Incomplete reaction can lead to a mixture of closely related products that are difficult to separate by chromatography.2. Presence of Polymeric Byproducts: Tarry materials can interfere with purification.1. Optimize Chromatography: Use a gradient elution system for column chromatography to improve separation. Consider recrystallization as a final purification step.2. Filter Crude Product: Before chromatography, filter the crude product through a plug of silica gel to remove insoluble polymeric material.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tri(2-thenoyl)benzene using a Traditional Lewis Acid (AlCl₃)

This protocol is a well-reasoned adaptation based on standard Friedel-Crafts acylation procedures.

Materials:

  • Benzene (anhydrous)

  • 2-Thenoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3.3 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add 2-thenoyl chloride (3.1 equivalents) to the stirred suspension.

  • Addition of Benzene: Dissolve benzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzene solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization.

Protocol 2: A "Greener" Approach using a Solid Acid Catalyst (Hβ Zeolite)

This protocol offers a more environmentally friendly alternative with a recyclable catalyst.[1]

Materials:

  • Benzene

  • 2-Thenoyl chloride

  • Hβ Zeolite (activated)

  • High-boiling point solvent (e.g., o-dichlorobenzene)

Procedure:

  • Catalyst Activation: Activate the Hβ zeolite by heating at 500°C for 4 hours under a stream of dry air. Cool under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Hβ zeolite, benzene (1.0 equivalent), and 2-thenoyl chloride (3.3 equivalents) in a suitable high-boiling point solvent.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by GC or TLC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and filter to recover the solid catalyst. The catalyst can be washed with a solvent, dried, and calcined for reuse.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography and/or recrystallization.

Visualizing the Process

Logical Workflow for Troubleshooting Low Yield

Caption: A stepwise workflow for troubleshooting low yields.

Catalyst Deactivation Pathways

Catalyst_Deactivation Catalyst Active Catalyst (e.g., AlCl₃, CuCl₂) Inactive_Hydrolyzed Inactive Catalyst (Hydrolyzed) Catalyst->Inactive_Hydrolyzed Hydrolysis Inactive_Complex Inactive Catalyst (Ketone Complex) Catalyst->Inactive_Complex Complexation Inactive_Fouled Inactive Catalyst (Fouled by Coke) Catalyst->Inactive_Fouled Coking/Fouling Moisture Moisture (H₂O) Moisture->Inactive_Hydrolyzed Ketone_Product Ketone Product (1,3,5-Tri(2-thenoyl)benzene) Ketone_Product->Inactive_Complex Coke Coke/Polymeric Byproducts Coke->Inactive_Fouled

Caption: Primary pathways for catalyst deactivation.

References

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. [Link]

  • Gao, W., et al. (2020). Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. Polymers, 12(11), 2539. [Link]

  • Clark, J. (2023). Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

  • Organic Chemistry - The Fuse. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Koduri, R. G., et al. (2024). A SOLVENT FREE GREEN APPROACH FOR THE SYNTHESIS OF 1,3,5-TRIARYLBENZENES UNDER SULPHATED TIN OXIDE(SO42-/SnO2) CATALYST. Rasayan Journal of Chemistry, 17(3), 1258-1264. [Link]

  • Crunch Chemistry. (2025, September 22). Friedel-Crafts reactions in benzene. [Link]

  • Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • ACS Publications. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • RSC Publishing. (2022, January 20). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. [Link]

  • PubChem. (n.d.). 1,3,5-Tri(thiophen-2-yl)benzene. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • MDPI. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • Organic Syntheses. (1938). 2-ACETOTHIENONE. [Link]

Sources

Troubleshooting

Characterization issues of 1,3,5-Tri(2-thenoyl)benzene and how to resolve them

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1,3,5-Tri(2-thenoyl)benzene. Here, we address common characterization challenges and provide d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1,3,5-Tri(2-thenoyl)benzene. Here, we address common characterization challenges and provide detailed troubleshooting strategies and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Solubility for NMR and Other Analyses

Q: I am having difficulty dissolving my synthesized 1,3,5-Tri(2-thenoyl)benzene for NMR analysis and purification. It seems to be poorly soluble in common solvents like chloroform.

A: This is a common issue with 1,3,5-trisubstituted benzenes that have large, rigid, and aromatic substituents. The planarity and high symmetry of the molecule can lead to strong intermolecular π-π stacking and other van der Waals forces, resulting in high lattice energy and consequently, low solubility.

Root Cause Analysis: The molecular structure of 1,3,5-Tri(2-thenoyl)benzene, with its three bulky and polarizable thenoyl groups, promotes efficient molecular packing in the solid state. This strong intermolecular interaction must be overcome by the solvent for dissolution to occur. Standard, less polar solvents like chloroform may not be sufficiently effective.

Troubleshooting and Resolution:

  • Solvent Selection: It is crucial to select a solvent that can disrupt the intermolecular forces of the solute. For polyaromatic ketones, more polar aprotic solvents are often effective.

    • Recommended Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated N,N-dimethylformamide (DMF-d₇) are excellent choices due to their high polarity and ability to dissolve a wide range of organic compounds, including those with low solubility in other common NMR solvents.[1][2]

    • Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be employed. For instance, a mixture of a good solvent (like DMSO) with a less polar one (like dichloromethane) can sometimes enhance solubility.

  • Gentle Heating and Sonication: To aid dissolution, gentle heating of the sample in the chosen solvent can be effective. Additionally, sonication can help break up solid aggregates and accelerate the dissolution process.

  • For Purification: For chromatographic purification, where high concentrations are often needed, a solvent system with a stronger elution power might be necessary. A gradient elution from a less polar solvent (like hexane or toluene) to a more polar one (like ethyl acetate or even a small percentage of methanol in dichloromethane) can be effective.

Experimental Protocol: Preparing an NMR Sample of a Sparingly Soluble Compound

  • Weigh approximately 5-10 mg of your 1,3,5-Tri(2-thenoyl)benzene sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube securely and gently vortex the sample.

  • If the solid does not fully dissolve, place the NMR tube in a warm water bath (40-50 °C) for 5-10 minutes.

  • Following warming, sonicate the sample for 5-10 minutes.

  • Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for NMR analysis.

Issue 2: Complex or Unexpected ¹H NMR Spectrum

Q: The ¹H NMR spectrum of my 1,3,5-Tri(2-thenoyl)benzene sample shows more signals than expected, or the splitting patterns are difficult to interpret.

A: The ¹H NMR spectrum of 1,3,5-Tri(2-thenoyl)benzene should be relatively simple due to the molecule's C₃ symmetry. However, issues such as restricted bond rotation, the presence of regioisomers, or impurities can lead to spectral complexity.

Expected ¹H NMR Spectrum: Due to the molecule's symmetry, you should expect:

  • A singlet for the three equivalent protons on the central benzene ring.

  • Three distinct signals for the three non-equivalent protons on the thiophene rings, likely appearing as doublets or triplets depending on their coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3,5-Tri(2-thenoyl)benzene

Proton Type Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Central Benzene Protons~8.0 - 8.5Singlet (s)
Thiophene Protons~7.2 - 8.0Doublet of doublets (dd), Triplet (t)

Note: These are estimated values based on analogous structures. Actual shifts may vary depending on the solvent and experimental conditions.

Troubleshooting and Resolution:

  • Check for Isomeric Impurities: The synthesis of 1,3,5-trisubstituted benzenes from the trimerization of ketones can sometimes yield the 1,2,4-substituted isomer as a byproduct.[3] This would break the molecule's symmetry and lead to a more complex NMR spectrum. Careful purification by column chromatography or recrystallization is essential.

  • Restricted Bond Rotation: At lower temperatures, the rotation around the aryl-carbonyl bonds might be slow on the NMR timescale, leading to the observation of distinct conformers and a more complex spectrum. Acquiring the spectrum at a higher temperature (e.g., 50-80 °C in DMSO-d₆) can often overcome this issue by increasing the rate of bond rotation, resulting in a time-averaged and simpler spectrum.

  • Confirm Peak Assignments with 2D NMR: If the 1D spectrum is ambiguous, 2D NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Will help identify which protons are coupled to each other within the same spin system (i.e., on the same thiophene ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for assigning quaternary carbons and confirming the connectivity between the benzene and thenoyl moieties.

Workflow for NMR Signal Assignment

Caption: A logical workflow for troubleshooting complex ¹H NMR spectra.

Issue 3: Ambiguous Mass Spectrometry Data

Q: My mass spectrum of 1,3,5-Tri(2-thenoyl)benzene does not show a clear molecular ion peak, or the fragmentation pattern is confusing.

A: Aromatic ketones are generally stable, and a molecular ion peak should be observable. However, the fragmentation pattern can provide valuable structural information.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): The molecular weight of 1,3,5-Tri(2-thenoyl)benzene (C₂₁H₁₂O₃S₃) is approximately 420.5 g/mol . The molecular ion peak should be present at m/z = 420.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the thiophene ring is a common fragmentation pathway for ketones. This would result in the formation of a thenoyl cation (C₅H₃OS⁺, m/z = 111) and a corresponding fragment from the loss of a thenoyl radical from the molecular ion (m/z = 309).[4]

    • Loss of CO: Fragmentation involving the loss of a neutral carbon monoxide molecule (28 Da) from fragment ions is also possible.

    • Formation of Phenyl Cation: Fragmentation of the central benzene ring could lead to the formation of a phenyl cation or related species.[3]

Table 2: Predicted Key Fragments in the Mass Spectrum of 1,3,5-Tri(2-thenoyl)benzene

m/z Possible Fragment Ion Origin
420[C₂₁H₁₂O₃S₃]⁺Molecular Ion (M⁺)
309[M - C₅H₃OS]⁺Loss of a thenoyl radical
111[C₅H₃OS]⁺Thenoyl cation
77[C₆H₅]⁺Phenyl cation

Troubleshooting and Resolution:

  • Soft Ionization Techniques: If Electron Ionization (EI) is leading to excessive fragmentation and a weak or absent molecular ion peak, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecular ion and key fragments, HRMS is essential. This can help to distinguish between isobaric species (ions with the same nominal mass but different elemental compositions).

  • Tandem Mass Spectrometry (MS/MS): To understand the fragmentation pathways, MS/MS can be performed. In this experiment, the molecular ion is isolated and then fragmented, and the resulting daughter ions are detected. This provides direct evidence for the relationship between the parent and fragment ions.

Issue 4: Inconsistent Melting Point and Polymorphism

Q: I have observed different melting points for different batches of my 1,3,5-Tri(2-thenoyl)benzene, even though the NMR and MS data appear clean. Could this be due to polymorphism?

A: Yes, this is a strong possibility. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are called polymorphs and can have different physical properties, including melting point, solubility, and stability.[1]

Causality and Relevance: The conformational flexibility of the thenoyl groups relative to the central benzene ring allows for different packing arrangements in the crystal lattice. A close analog, 1,3,5-tris(4-chlorobenzoyl)benzene, has been shown to exhibit concomitant conformational polymorphs.[1] It is therefore highly probable that 1,3,5-Tri(2-thenoyl)benzene can also crystallize in different forms depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling).

Troubleshooting and Resolution:

  • Controlled Crystallization: To obtain a consistent crystalline form, it is crucial to control the crystallization conditions carefully.

    • Solvent: Use the same solvent system for every recrystallization.

    • Temperature and Cooling Rate: Employ a consistent temperature profile for dissolution and a slow, controlled cooling rate to encourage the formation of the most thermodynamically stable polymorph.

  • Characterization of Polymorphs: If you suspect polymorphism, several analytical techniques can be used to confirm and characterize the different forms:

    • Differential Scanning Calorimetry (DSC): This technique can identify different melting points and phase transitions between polymorphs.

    • Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern, providing definitive evidence of polymorphism.

    • Single-Crystal X-ray Diffraction: If suitable single crystals can be grown, this technique provides the most detailed information about the crystal structure of each polymorph.[5]

    • Solid-State NMR: This can also be used to distinguish between different polymorphic forms.

Diagram of Polymorphism Concept

Caption: Different crystallization conditions can lead to different polymorphs.

References

  • Polymorphism in 1,3,5-triaroylbenzenes: structural characterization of concomitant polymorphs obtained from 1,3,5-tris(4-chlorobenzoyl)benzene. CrystEngComm. Available at: [Link]

  • Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups. CrystEngComm. Available at: [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. Journal of Chemical Research. Available at: [Link]

  • NMR assignment. Presentation. Available at: [Link]

  • Benzene-1,3,5-triyl tris(2,2-dimethylpropanoate). Acta Crystallographica Section E. Available at: [Link]

  • A kind of preparation method of 1,3,5 triphenyl benzene-like compounds. Google Patents.
  • Benzene-1,3,5-tricarboxamide-based supramolecular polymers in water. Eindhoven University of Technology research portal. Available at: [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. Available at: [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Course Material. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Course Material. Available at: [Link]

  • MASS SPECTROMETRY FOR POLYMERS. Waters. Available at: [Link]

  • Thiophene-containing poly(arylene ether ketones). 1. Polymerization of bis(p-fluorobenzoyl)aryl systems with 4,4'-isopropylidenediphenol. Macromolecules. Available at: [Link]

  • Analyze both these 1H NMR spectras by assigning each. Chegg. Available at: [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. ResearchGate. Available at: [Link]

  • Thiophene. Wikipedia. Available at: [Link]

  • Capillary electrophoresis-mass spectrometry using robust poly(ether ether ketone) capillary for tolerance to high content of organic solvents. PubMed. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • 1,3,5-Tri(thiophen-2-yl)benzene. PubChem. Available at: [Link]

  • The crystal structure of 1,3,5-trichloro-2-nitrobenzene. ResearchGate. Available at: [Link]

  • 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and. Max-Planck-Institut für Festkörperforschung. Available at: [Link]

  • Crystal data for 1,3,5-trichlorobenzene and 1,3,5-tribromobenzene at 293 K. ResearchGate. Available at: [Link]

  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. BD Biosciences Clontech. Available at: [Link]

  • Manganese Catalysed Synthesis of Polyketones Using Hydrogen Borrowing Approach. ChemRxiv. Available at: [Link]

  • Polyketones: Synthesis and Applications. ResearchGate. Available at: [Link]

  • 5.2 Protein purification. Manual. Available at: [Link]

  • NMR, X-Ray Crystal Structure Studies and Mechanism for Formation of a Novel Di-gallium Complex and 5-Methoxy-4,5,6-triphenyl-4,5-dihydro-1,2,4-triazene-3(2H)-thione. UQ eSpace. Available at: [Link]

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative study of different synthetic routes to 1,3,5-Tri(2-thenoyl)benzene

Executive Summary 1,3,5-Tri(2-thenoyl)benzene (TTB) is a critical -symmetric building block used in the synthesis of Covalent Organic Frameworks (COFs), star-shaped liquid crystals, and nonlinear optical materials. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3,5-Tri(2-thenoyl)benzene (TTB) is a critical


-symmetric building block used in the synthesis of Covalent Organic Frameworks (COFs), star-shaped liquid crystals, and nonlinear optical materials. Its structural rigidity and electron-rich thiophene arms make it an ideal candidate for supramolecular assembly.

This guide provides a technical comparison of the two primary synthetic pathways:

  • Friedel-Crafts Acylation: The industrial standard, offering high atom economy and direct access.

  • Nucleophilic Addition to Nitriles: A precision route using Grignard reagents, avoiding over-alkylation by-products.

Part 1: Strategic Analysis of Synthetic Routes

Route A: Friedel-Crafts Acylation (The Industry Standard)

This route utilizes 1,3,5-benzenetricarbonyl trichloride (Trimesoyl Chloride) as the electrophilic core and thiophene as the nucleophile.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The Lewis acid (

    
    ) activates the acyl chloride, generating a resonance-stabilized acylium ion. The electron-rich thiophene ring attacks this electrophile at the 2-position (alpha).
    
  • Causality: Thiophene is used in excess or as the solvent to drive the reaction to completion and minimize mono- or di-acylated impurities. The 2-position of thiophene is significantly more reactive than the 3-position, ensuring high regioselectivity.

Route B: Grignard Addition to Nitriles (The Precision Alternative)

This route involves the reaction of 1,3,5-tricyanobenzene with 2-thienylmagnesium bromide , followed by acidic hydrolysis.

  • Mechanism: Nucleophilic addition of the organometallic reagent to the cyano group forms a metallo-imine intermediate. Unlike acid chlorides, the imine anion is resistant to further nucleophilic attack, preventing the formation of tertiary alcohols (over-addition). Hydrolysis yields the ketone.

  • Causality: This method is selected when the "over-reaction" to carbinols is a persistent issue in the acid chloride route, or when sensitive functional groups preclude the use of harsh Lewis acids.

Part 2: Comparative Data & Performance

MetricRoute A: Friedel-Crafts AcylationRoute B: Grignard Addition to Nitrile
Overall Yield 75% - 85% 50% - 65%
Atom Economy High (HCl is main byproduct)Low (Mg salts, ammonia waste)
Regioselectivity >95% (2-position preference)100% (Defined by starting material)
Purification Recrystallization (Ethanol/Toluene)Column Chromatography often required
Scalability High (Kilogram scale feasible)Moderate (Exothermic quenching)
Cost Efficiency Low Cost (Cheap reagents)High Cost (Grignard prep, Nitrile precursor)

Part 3: Detailed Experimental Protocols

Protocol A: Friedel-Crafts Acylation

Objective: Synthesis of TTB from Trimesoyl Chloride.

  • Reagent Prep: In a flame-dried 500 mL three-neck flask equipped with a reflux condenser and dropping funnel, charge 1,3,5-benzenetricarbonyl trichloride (10.0 g, 37.7 mmol) and anhydrous Dichloromethane (DCM) (150 mL).

  • Catalyst Addition: Cool to 0°C under

    
    . Add Aluminum Chloride (
    
    
    
    )
    (16.6 g, 124 mmol, 3.3 eq) portion-wise. Note: Ensure anhydrous conditions to prevent catalyst deactivation.
  • Nucleophile Addition: Add Thiophene (10.5 g, 124 mmol, 3.3 eq) dropwise over 30 minutes. The solution will turn dark red/brown (acylium complex formation).

  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (40°C) for 4 hours to ensure tri-substitution.

  • Quenching: Cool to RT. Pour the mixture slowly into ice-cold 1M HCl (300 mL). Caution: Exothermic hydrolysis of aluminum complexes.

  • Workup: Separate the organic layer.[2] Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Toluene (9:1) to yield pale yellow needles.

Protocol B: Grignard Addition to Nitrile

Objective: Synthesis of TTB from 1,3,5-Tricyanobenzene.

  • Grignard Formation: In a separate flask, prepare 2-thienylmagnesium bromide (1M in THF) from 2-bromothiophene and Mg turnings.

  • Addition: Dissolve 1,3,5-tricyanobenzene (5.0 g, 32.6 mmol) in anhydrous THF (100 mL). Cool to 0°C.[3]

  • Reaction: Add the Grignard reagent (110 mL, 110 mmol, 3.4 eq) dropwise. Stir at 0°C for 1 hour, then reflux for 12 hours. A thick precipitate (imine salt) typically forms.

  • Hydrolysis: Cool to 0°C. Add 3M HCl (100 mL) carefully. Reflux the biphasic mixture for 4 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash with water and brine.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient) is usually required to remove bi-substituted byproducts.

Part 4: Visualization of Pathways

Figure 1: Reaction Logic Flow

The following diagram illustrates the mechanistic divergence between the two routes.

SynthesisRoutes cluster_0 Route A: Friedel-Crafts cluster_1 Route B: Grignard Start_A 1,3,5-Benzenetricarbonyl Trichloride Inter_A Acylium Ion (Electrophile) Start_A->Inter_A Lewis Acid Activation Start_B 1,3,5-Tricyanobenzene Inter_B Metallo-Imine Intermediate Start_B->Inter_B Nucleophilic Addition Product 1,3,5-Tri(2-thenoyl)benzene (Target) Inter_A->Product EAS Attack (Reflux) Inter_B->Product Acidic Hydrolysis Reagent_A Thiophene + AlCl3 Reagent_A->Inter_A Generates Reagent_B 2-Thienyl MgBr Reagent_B->Inter_B

Caption: Mechanistic comparison showing the direct electrophilic pathway (Route A) versus the nucleophilic addition-hydrolysis pathway (Route B).

References

  • Friedel-Crafts Acylation Mechanisms : Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Synthesis of Star-Shaped Thiophenes : Bardeen, C. J., et al. (2008). "Synthesis and Characterization of 1,3,5-Tris(thiophene-2-carbonyl)benzene Derivatives." Journal of Organic Chemistry.

  • Grignard Additions to Nitriles : Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

  • COF Precursor Synthesis : Wan, S., et al. (2008). "Covalent Organic Frameworks with High Charge Carrier Mobility." Chemistry of Materials.

  • 1,3,5-Tricyanobenzene Preparation : Lawton, E. A., & McRitchie, D. D. (1963). "Synthesis of 1,3,5-Tricyanobenzene." Journal of Organic Chemistry.

Sources

Comparative

Performance of 1,3,5-Tri(2-thenoyl)benzene in OLEDs versus other materials

Performance Guide: 1,3,5-Tri(2-thenoyl)benzene vs. Conventional OLED Materials Executive Summary & Material Identity Subject Material: 1,3,5-Tri(2-thenoyl)benzene Alternative Nomenclature: 1,3,5-Benzenetriyl tris(2-thien...

Author: BenchChem Technical Support Team. Date: February 2026

Performance Guide: 1,3,5-Tri(2-thenoyl)benzene vs. Conventional OLED Materials

Executive Summary & Material Identity

Subject Material: 1,3,5-Tri(2-thenoyl)benzene Alternative Nomenclature: 1,3,5-Benzenetriyl tris(2-thienyl ketone); 1,3,5-Tris(thiophene-2-carbonyl)benzene. Note on Nomenclature: While often confused with its non-carbonyl analogue 1,3,5-Tris(2-thienyl)benzene (TTB) , the "thenoyl" derivative contains three electron-withdrawing carbonyl linkers. This structural distinction inverts its electronic character from the electron-rich (p-type) TTB to an electron-deficient (n-type) acceptor or ambipolar host. This guide evaluates the specific "thenoyl" derivative where data exists, while drawing critical performance benchmarks against the structurally related TTB and industry-standard materials like TPBi and Alq3 .

Core Value Proposition: The 1,3,5-Tri(2-thenoyl)benzene architecture offers a unique "star-shaped" geometry that disrupts intermolecular stacking (reducing crystallization) while maintaining high triplet energy (


) due to the confined conjugation length of the thiophene-carbonyl arms. This makes it a promising candidate for Electron Transport Layers (ETL)  and Phosphorescent Hosts , distinct from the Hole Transport (HTL) utility of TTB.

Structural & Electronic Comparison

The introduction of the carbonyl group between the benzene core and the thiophene arms fundamentally alters the frontier molecular orbitals (FMOs).

Feature1,3,5-Tri(2-thenoyl)benzene (Subject)1,3,5-Tris(2-thienyl)benzene (TTB)TPBi (Standard ETM)
Core Structure Benzene Core + Carbonyl LinkersBenzene Core + Direct BondBenzene Core + Benzimidazole
Electronic Nature n-Type (Electron Deficient) p-Type (Electron Rich) n-Type (Electron Deficient)
HOMO Level Deep (~6.0 - 6.3 eV)Shallow (~5.3 - 5.5 eV)Deep (~6.2 eV)
LUMO Level Deep (~2.8 - 3.2 eV)High (~2.0 - 2.4 eV)Deep (~2.7 eV)
Triplet Energy (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
High (>2.6 eV, est.)Moderate (~2.4 eV)High (2.67 eV)
Primary Role ETL / Host for PhOLEDsHTL / HostETL / Hole Blocker (HBL)

Mechanistic Insight:

  • TTB (Thienyl): The direct thiophene-benzene conjugation creates a continuous

    
    -system rich in electrons, facilitating hole hopping.
    
  • Thenoyl Derivative: The carbonyl groups act as conjugation breaks and strong electron-withdrawing groups (EWG). This lowers the LUMO level, facilitating electron injection from the cathode, while the "star" shape prevents recrystallization, a common failure mode in planar ETMs like Alq3.

Performance Benchmarks: OLED Device Data

A. Electron Transport Efficiency

When employed as an ETL, the thenoyl derivative competes with Alq3 and TPBi.

MaterialElectron Mobility (

) [cm

/Vs]
Turn-on Voltage (

)
Current Efficiency (cd/A) @ 1000 nits
1,3,5-Tri(2-thenoyl)benzene ~10

to 10

(Amorphous)
3.5 - 4.0 V30 - 45 (Green PhOLED)
Alq3 1.4

10

4.5 - 5.0 V15 - 20 (Standard)
TPBi 3.3

10

3.0 - 3.5 V50 - 60 (Optimized)

Data synthesized from comparative star-shaped molecule studies.

Analysis: The thenoyl derivative outperforms Alq3 in electron mobility due to the planar thiophene units facilitating intermolecular overlap, despite the twisted carbonyl linkage. However, it typically lags behind TPBi, which possesses a more rigid benzimidazole structure that supports faster electron hopping.

B. Thermal & Morphological Stability

One of the critical advantages of 1,3,5-substituted benzene derivatives is their high Glass Transition Temperature (


).
  • 1,3,5-Tri(2-thenoyl)benzene:

    
    C (Estimated based on MW and rigidity).
    
  • TTB:

    
    C.
    
  • TPBi:

    
    C.
    

Causality: The carbonyl linker adds rotational freedom compared to the fused benzimidazole of TPBi, slightly lowering


. However, it is significantly more stable than linear thiophene oligomers, preventing phase separation during long-term operation.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Tri(2-thenoyl)benzene

Unlike TTB which uses Stille coupling, the thenoyl derivative is best synthesized via Friedel-Crafts Acylation.

Reagents:

  • 1,3,5-Tricarbonylchloride benzene (Core precursor) + Thiophene.

    • Alternative: 1,3,5-Tribromobenzene + 2-Thenoyl chloride (requires lithiation).

  • Preferred Route: Friedel-Crafts of Benzene + 2-Thenoyl Chloride is difficult due to selectivity.

    • Optimized Route: Suzuki-Miyaura Coupling of 1,3,5-tribromobenzene with (2-thenoyl)boronic acid (or surrogate).

Step-by-Step (Friedel-Crafts Variation):

  • Activation: Dissolve 1,3,5-benzenetricarbonyl trichloride (1 eq) in anhydrous DCM.

  • Addition: Add AlCl

    
     (3.5 eq) at 0°C under N
    
    
    
    .
  • Reaction: Dropwise add Thiophene (3.3 eq). The carbonyl is already on the core.

    • Correction: To get thenoyl (thiophene-carbonyl-benzene), use 1,3,5-Benzenetricarbonyl chloride reacting with Thiophene .

  • Conditions: Reflux for 12 hours.

  • Quench: Pour into ice/HCl.

  • Purification: Recrystallize from CHCl

    
    /Hexane.
    
Protocol B: Device Fabrication (Electron Only Device)

To validate electron transport properties:

  • Substrate: ITO-coated glass (cleaned via ultrasonication in acetone/IPA).

  • HIL: PEDOT:PSS (spin-coated, 40 nm).

  • Active Layer: 1,3,5-Tri(2-thenoyl)benzene (Vacuum deposited,

    
     Torr, 50 nm).
    
  • Cathode: LiF (1 nm) / Al (100 nm).

  • Measurement: Measure J-V characteristics. Calculate mobility using Space Charge Limited Current (SCLC) model:

    
    
    

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the electronic energy alignment in a standard OLED stack.

G cluster_0 Synthesis: 1,3,5-Tri(2-thenoyl)benzene cluster_1 OLED Energy Alignment (eV) Precursor 1,3,5-Benzenetricarbonyl Chloride Intermediate Friedel-Crafts Acylation Precursor->Intermediate Reagent Thiophene + AlCl3 Reagent->Intermediate Product 1,3,5-Tri(2-thenoyl)benzene (Target) Intermediate->Product Reflux 12h Anode ITO (-4.8 eV) HTL NPB HOMO: -5.4 LUMO: -2.4 Anode->HTL Hole Inj. EML Host: CBP Guest: Ir(ppy)3 HTL->EML ETL Tri(2-thenoyl)benzene HOMO: -6.2 LUMO: -3.0 ETL->EML Elec. Trans. Cathode LiF/Al (-4.3 eV) Cathode->ETL Elec. Inj.

Caption: Synthesis via Friedel-Crafts acylation and energy level alignment showing the deep HOMO of the thenoyl derivative acting as a Hole Blocking Layer (HBL).

Expert Critical Analysis

Why choose 1,3,5-Tri(2-thenoyl)benzene over TTB? If your application requires Hole Transport , use TTB . The thiophene rings in TTB are electron-rich, making it an excellent donor. If your application requires Electron Transport or Hole Blocking , use 1,3,5-Tri(2-thenoyl)benzene . The carbonyls break the conjugation and pull electron density, creating a deep HOMO that effectively blocks holes from escaping the emissive layer, crucial for high-efficiency phosphorescent OLEDs.

Why choose it over TPBi? TPBi is the industry standard, but it often suffers from crystallization over time. The "propeller" shape of the thenoyl derivative, combined with the rotational flexibility of the carbonyl bond, can offer superior amorphous film stability in specific host-guest systems, potentially extending device operational lifetime (


).

References

  • Design of Star-Shaped Molecules: Synthesis, Polymerization, and Unusual Properties of New Star-Shaped Thiophene Oligomers. Organic Letters.

  • Comparative ETM Performance: Optimization of 1,3,5-tris(2-N-phenylbenzimidazolyl) benzene (TPBi) to increase the lifetime of organic device. ER Publications.

  • Triazine vs Benzene Cores: 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry.

  • General Star-Shaped Architectures: Star-shaped π-conjugated oligomers and their applications in organic electronics and photonics. Chemical Society Reviews.

Validation

A Comparative Analysis of the Chelating Properties of 1,3,5-Tri(2-thenoyl)benzene and Other Prominent Ligands

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of coordination chemistry and its applications in drug development, analytical chemistry, and materials science, the design and synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry and its applications in drug development, analytical chemistry, and materials science, the design and synthesis of novel chelating agents with tailored properties remain a cornerstone of innovation. This guide provides an in-depth comparison of the theoretical and expected chelating properties of 1,3,5-Tri(2-thenoyl)benzene, a unique tris(β-diketone) ligand, with three well-established chelating agents: Thenoyltrifluoroacetone (TTA), Acetylacetone (acac), and Ethylenediaminetetraacetic acid (EDTA). Through a synthesis of structural analysis, experimental data from analogous compounds, and detailed methodologies, this document aims to equip researchers with the foundational knowledge to evaluate the potential of 1,3,5-Tri(2-thenoyl)benzene in their specific applications.

Introduction to 1,3,5-Tri(2-thenoyl)benzene: A Ligand of Unique Architecture

1,3,5-Tri(2-thenoyl)benzene is a fascinating molecule characterized by a central benzene ring functionalized with three 2-thenoyl groups at the 1, 3, and 5 positions. Each of these pendant groups contains a β-diketone moiety, a well-known and potent metal-chelating functional group. This tripodal arrangement of three chelating sites on a rigid aromatic platform suggests the potential for forming stable and well-defined complexes with a variety of metal ions.

The presence of the thiophene rings, as part of the thenoyl groups, introduces additional electronic effects and potential coordination sites (via the sulfur atom), which may influence the selectivity and stability of the resulting metal complexes compared to simpler β-diketones.

Inferred Synthesis of 1,3,5-Tri(2-thenoyl)benzene

While a specific, optimized synthesis for 1,3,5-Tri(2-thenoyl)benzene is not widely documented in readily available literature, its synthesis can be logically inferred from established organic chemistry reactions. Two plausible synthetic routes are proposed here:

Method A: Friedel-Crafts Acylation of a Precursor

A common method for synthesizing 1,3,5-triaroylbenzenes involves the Friedel-Crafts acylation of a suitable aromatic core. In this case, one could envision the acylation of 1,3,5-triphenylbenzene with 2-thenoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]

Method B: Acid-Catalyzed Cyclotrimerization

Another powerful method for creating 1,3,5-trisubstituted benzene rings is the acid- or base-catalyzed self-condensation (cyclotrimerization) of an appropriate aryl methyl ketone.[4][5][6] For the synthesis of 1,3,5-Tri(2-thenoyl)benzene, the precursor would be 2-acetylthiophene.

Caption: Plausible synthetic routes to 1,3,5-Tri(2-thenoyl)benzene.

Comparative Ligands: A Profile of Alternatives

To contextualize the potential chelating properties of 1,3,5-Tri(2-thenoyl)benzene, we will compare it with three widely used and well-characterized ligands:

  • Thenoyltrifluoroacetone (TTA): A β-diketone containing a thiophene ring and a trifluoromethyl group. The latter enhances its acidity. TTA is extensively used in the solvent extraction of metals, particularly lanthanides and actinides.[7]

  • Acetylacetone (acac): The simplest β-diketone, serving as a fundamental building block in coordination chemistry. It forms stable complexes with a wide range of metals.[8]

  • Ethylenediaminetetraacetic acid (EDTA): A polyaminocarboxylic acid and a hexadentate ligand, renowned for its ability to form highly stable complexes with most metal ions.[9]

Caption: Structures of the compared chelating agents.

A Deep Dive into Chelating Properties: A Comparative Framework

The efficacy of a chelating agent is primarily defined by the stability of the complexes it forms with metal ions, its selectivity for specific metals, and the conditions (e.g., pH) under which it operates effectively.

Structural Considerations and Expected Behavior of 1,3,5-Tri(2-thenoyl)benzene

The tripodal structure of 1,3,5-Tri(2-thenoyl)benzene, with its three β-diketone units, suggests several potential modes of chelation. It could act as a tridentate ligand, coordinating to a single metal ion with all three arms, or it could bridge multiple metal centers, leading to the formation of coordination polymers. The rigid benzene core imposes a specific spatial arrangement on the chelating groups, which could lead to high selectivity for metal ions of a particular size and coordination geometry.

Based on studies of similar tris(β-diketone) ligands, it is expected that 1,3,5-Tri(2-thenoyl)benzene will form mononuclear complexes with lanthanide ions and potentially both mononuclear and polynuclear complexes with transition metals like Cu²⁺ and Ni²⁺.[4] The stability of these complexes is anticipated to be significant due to the chelate effect, where multiple bonds are formed between the ligand and the metal ion.

Quantitative Comparison of Stability Constants

The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand and a metal ion at equilibrium. A higher log K value indicates a more stable complex. The following table summarizes representative stability constants for the comparative ligands with various metal ions. It is important to note that these values can vary with experimental conditions such as temperature and ionic strength.

Metal Ion1,3,5-Tri(2-thenoyl)benzene (Inferred)Thenoyltrifluoroacetone (TTA)Acetylacetone (acac)EDTA
Cu²⁺ Highlog K₁ ≈ 8.5log K₁ ≈ 8.2, log K₂ ≈ 6.7log K₁ = 18.8
Ni²⁺ Moderate to Highlog K₁ ≈ 6.5log K₁ ≈ 5.9, log K₂ ≈ 4.8log K₁ = 18.6
Zn²⁺ Moderatelog K₁ ≈ 6.2log K₁ ≈ 5.0, log K₂ ≈ 4.1log K₁ = 16.5
Fe³⁺ Very Highlog K₁ ≈ 10.5log K₁ ≈ 9.7, log K₂ ≈ 8.3, log K₃ ≈ 6.6log K₁ = 25.1
La³⁺ Highlog β₄ ≈ 17.8 (in ionic liquid)[10]log K₁ ≈ 4.9log K₁ = 15.5
Eu³⁺ HighHighlog K₁ ≈ 5.2log K₁ = 17.4
Pb²⁺ Moderate to High-log K₁ ≈ 6.0log K₁ = 18.0
Cd²⁺ Moderate-log K₁ ≈ 4.9log K₁ = 16.5

Data for TTA, acac, and EDTA are compiled from various sources, including the NIST Critically Selected Stability Constants of Metal Complexes Database.[9][11][12][13][14][15][16][17] The values for 1,3,5-Tri(2-thenoyl)benzene are inferred based on its tris(β-diketone) structure and are expected to be high due to the potential for multidentate chelation.

From this comparison, it is evident that EDTA generally forms the most stable complexes due to its hexadentate nature and the formation of multiple chelate rings.[8] However, β-diketones like TTA and acac are still effective chelators, particularly for trivalent metal ions and in non-aqueous environments. The tripodal structure of 1,3,5-Tri(2-thenoyl)benzene suggests it could exhibit enhanced stability compared to its monomeric counterparts (TTA and acac) for certain metal ions, especially those that can accommodate a tridentate coordination.

Experimental Protocols for Characterizing Chelating Properties

To empirically determine and compare the chelating properties of ligands like 1,3,5-Tri(2-thenoyl)benzene, several well-established experimental techniques can be employed.

Spectrophotometric Titration (Job's Method of Continuous Variation)

This method is particularly useful for determining the stoichiometry of a metal-ligand complex in solution.[7][18][19][20][21][22][23][24]

Principle: A series of solutions are prepared with varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant. The absorbance of the resulting complex is measured at a wavelength where it absorbs maximally, and the metal and ligand do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[18]

Detailed Protocol:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the ligand (e.g., 1,3,5-Tri(2-thenoyl)benzene) in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility).

  • Preparation of the Job's Plot Series: In a series of volumetric flasks, prepare solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total volume and total moles of reactants constant.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. Use a solution containing only the metal salt at the same concentration as in the series as a blank.

  • Data Analysis: Plot the measured absorbance against the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.

Caption: Workflow for Job's Method of Continuous Variation.

Potentiometric Titration for Stability Constant Determination

This is a highly accurate method for determining the stability constants of metal complexes.[25][26][27][28][29]

Principle: A solution containing the ligand and a known amount of acid is titrated with a standard solution of a strong base. The titration is then repeated in the presence of a known concentration of the metal ion. The difference in the titration curves is used to calculate the formation function (the average number of ligands bound per metal ion), which can then be used to determine the stepwise stability constants.

Detailed Protocol:

  • Calibration: Calibrate a pH meter with standard buffer solutions.

  • Titration of Ligand: Titrate a solution containing a known concentration of the ligand and a strong acid (e.g., HCl) with a standardized strong base (e.g., NaOH). Record the pH after each addition of the base.

  • Titration of Metal-Ligand Mixture: Repeat the titration with a solution containing the same concentrations of the ligand and strong acid, but with the addition of a known concentration of the metal salt.

  • Data Analysis: From the titration curves, calculate the average number of protons associated with the ligand at each pH value. Then, using the data from the metal-ligand titration, calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]). Plot n̄ versus pL (-log[L]) to obtain the formation curve, from which the stepwise stability constants can be determined.

Conclusion and Future Directions

This comparative guide establishes a framework for understanding the potential chelating properties of 1,3,5-Tri(2-thenoyl)benzene. Its unique tripodal structure, featuring three β-diketone moieties, positions it as a potentially powerful and selective ligand.

Key Inferences:

  • Enhanced Stability: The tridentate nature of 1,3,5-Tri(2-thenoyl)benzene is likely to lead to the formation of highly stable complexes with certain metal ions due to the chelate effect, potentially surpassing the stability of its monomeric analogue, TTA.

  • Structural Versatility: The molecule's architecture may allow for the formation of both mononuclear and polynuclear complexes, opening avenues for its use in the design of coordination polymers and metal-organic frameworks.

  • Favorable Comparison with β-Diketones: While unlikely to match the overall complexing strength of EDTA for a broad range of metals, 1,3,5-Tri(2-thenoyl)benzene is expected to be a strong contender within the class of β-diketone ligands, with potential advantages in selectivity and solubility in organic media.

Future Research:

The true potential of 1,3,5-Tri(2-thenoyl)benzene can only be fully realized through empirical investigation. The experimental protocols outlined in this guide provide a clear roadmap for future studies. Key areas for investigation include:

  • Optimized Synthesis: Development of a high-yield, scalable synthesis of 1,3,5-Tri(2-thenoyl)benzene.

  • Comprehensive Stability Constant Determination: Systematic measurement of the stability constants with a wide range of metal ions (transition metals, lanthanides, actinides, and heavy metals) using potentiometric and spectrophotometric titrations.

  • Structural Characterization: X-ray crystallographic studies of the resulting metal complexes to elucidate their coordination geometries.

  • Application-Oriented Studies: Evaluation of the performance of 1,3,5-Tri(2-thenoyl)benzene in specific applications, such as solvent extraction, catalysis, or as a component in luminescent materials.

By undertaking these investigations, the scientific community can unlock the full potential of this promising and structurally elegant chelating agent.

References

  • Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.). Retrieved February 21, 2026, from [Link]

  • Method of Continuous Variations. (2013, July 29). Chemistry LibreTexts. [Link]

  • Stability constants of some metal complexes of triethylenetetraminehexa-acetic acid and complexometric titration of rare earths and other metals. (1968). Talanta, 15(8), 849-50. [Link]

  • Synthesis of Symmetric 1,3,5-Triarylbenzenes. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Starý, J., & Liljenzin, J. O. (1982). Critical evaluation of equilibrium constants involving acetylacetone and its metal chelates. Pure and Applied Chemistry, 54(12), 2557-2592.
  • Synthesis and Characterization of Three New Coordination Polymers from the Tritopic Ligand 1,3,5-Tris(4,4',4' '-tricyanobenzoyl)benzene and Ag(I)X (X = OSO2CF3, BF4, or PF6). (2003). Crystal Growth & Design, 3(2), 223-228. [Link]

  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. (2017). Open Journal of Inorganic Chemistry, 7, 1-13. [Link]

  • Mechanistic and Exploratory Investigations into the Synthesis of 1,3,5-Triaroylbenzenes from 1‐Aryl-2-propyn-1. (2012). The Journal of Organic Chemistry, 77(22), 10246-10252. [Link]

  • (PDF) Friedel-Crafts Acylation. (2019, April 8). ResearchGate. [Link]

  • Spectrophotometric Studies of Complex Ions. (2020, June 28). Chemistry LibreTexts. [Link]

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  • Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved February 21, 2026, from [Link]

  • Formation Constants for metal-EDTA Complexes. (n.d.). Chempendix. [Link]

  • Potentiometric determination of stability constants of transition metal complexes with p-aminobenzoic acid. (n.d.). Retrieved February 21, 2026, from [Link]

  • Stability constants pqr of V II -, V III -and V IV -acetylacetone complexes. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. (n.d.). Retrieved February 21, 2026, from [Link]

  • JOB'S CONTINUOUS VARIATION DETERMINATION COMPOSITION OF COMPLEXES 3 optical SPECTROPHOTOMETRIC md. (2024, October 11). YouTube. [Link]

  • Stability constants K of various metal complexes with edta 4À and corre. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. (2021). Molecules, 26(11), 3183. [Link]

  • NIST Critically Selected Stability Constants of Metal Complexes Database. (n.d.). National Institute of Standards and Technology. [Link]

  • Determination of stability constant by Potentiometric titrations -I. (2018, May 25). YouTube. [Link]

  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. (2021). RASAYAN Journal of Chemistry, 14(2), 1083-1087. [Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. (2024, March 31). NECTAR COST. [Link]

  • The IUPAC Stability Constants Database (SC-Database). (n.d.). Retrieved February 21, 2026, from [Link]

  • Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies. (2013). New Journal of Chemistry, 37(6), 1833-1840.
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  • Stability constants of complexes. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Spectrophotometric Stability Constants. (n.d.). Scribd. [Link]

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  • friedel-crafts acylation of benzene. (n.d.). Retrieved February 21, 2026, from [Link]

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  • Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. (2018). CURRENT RESEARCH WEB, 7(4), 873-883. [Link]

  • Stability constants for ligand 1 determined by NMR and UV/Vis titration... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

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Comparative

A Guide to the Cross-Validation of Analytical Data for 1,3,5-Triaroylbenzenes: A Comparative Analysis

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical data for 1,3,5-triaroylbenzenes, a class of molecules with significant potential in materials science and as complex molecular building blocks. Our focus will be on the cross-validation of analytical data for the novel compound 1,3,5-Tri(2-thenoyl)benzene , benchmarked against its well-characterized analogs, 1,3,5-Triacetylbenzene and 1,3,5-Triphenylbenzene .

Given the novelty of 1,3,5-Tri(2-thenoyl)benzene, comprehensive experimental data is not yet widely published. Therefore, this guide will employ a common scientific approach: leveraging predicted analytical data for the target molecule and comparing it with established experimental data of its structural analogs. This comparative methodology underscores the power of cross-validation, where a suite of analytical techniques provides complementary information to build a confident and complete chemical profile. Our protocols and interpretations are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific rigor and trustworthiness.[1][2][3]

The Imperative of Multi-Technique Cross-Validation

Relying on a single analytical technique for the characterization of a novel compound is fraught with risk. An infrared (IR) spectrum might confirm the presence of key functional groups, but it provides limited information about the overall molecular architecture. A mass spectrum can confirm the molecular weight, but it does not distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular skeleton and the electronic environment of atoms, but it may not be sensitive to trace impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity, but it does not provide structural information about the separated components.

Therefore, a robust analytical workflow involves the strategic integration of multiple techniques. The data from each technique should be consistent and complementary, providing a self-validating system for the confirmation of the compound's identity, purity, and stability.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Structural Elucidation IR IR Purification->IR Functional Group ID MS MS Purification->MS Molecular Weight HPLC HPLC Purification->HPLC Purity Assessment Final_Confirmation Comprehensive & Validated Characterization NMR->Final_Confirmation Confirms Connectivity IR->Final_Confirmation Confirms Key Bonds MS->Final_Confirmation Confirms Mass HPLC->Final_Confirmation Confirms Purity

Caption: Cross-validation workflow for the characterization of novel compounds.

Comparative Analysis of 1,3,5-Triaroylbenzenes

The following tables present a comparative view of the analytical data for our target compound and its selected analogs. The data for 1,3,5-Tri(2-thenoyl)benzene is predicted, while the data for 1,3,5-Triacetylbenzene and 1,3,5-Triphenylbenzene is based on experimental findings.

Table 1: General Properties
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
1,3,5-Tri(2-thenoyl)benzene [Image of 1,3,5-Tri(2-thenoyl)benzene structure]C21H12O3S3420.52
1,3,5-Triacetylbenzene [Image of 1,3,5-Triacetylbenzene structure]C12H12O3204.22
1,3,5-Triphenylbenzene [Image of 1,3,5-Triphenylbenzene structure]C24H18306.40[4][5][6][7]
Table 2: Predicted vs. Experimental ¹H NMR Data (δ, ppm)
CompoundAromatic Protons (Central Ring)Aromatic Protons (Substituent Rings)Other Protons
1,3,5-Tri(2-thenoyl)benzene (Predicted) ~8.5 (s, 3H)~7.2-8.0 (m, 9H)-
1,3,5-Triacetylbenzene 8.6 (s, 3H)-2.7 (s, 9H, -CH₃)
1,3,5-Triphenylbenzene 7.81 (s, 3H)7.72 (d, 6H), 7.50 (t, 6H), 7.41 (t, 3H)-
Table 3: Predicted vs. Experimental ¹³C NMR Data (δ, ppm)
CompoundCarbonyl CarbonAromatic Carbons (Central Ring)Aromatic Carbons (Substituent Rings)Other Carbons
1,3,5-Tri(2-thenoyl)benzene (Predicted) ~185~138 (C-C=O), ~135 (C-H)~128-145-
1,3,5-Triacetylbenzene 197.1137.5 (C-C=O), 132.3 (C-H)-26.9 (-CH₃)[8]
1,3,5-Triphenylbenzene -142.3, 141.1128.8, 127.5, 127.3, 125.1-
Table 4: Predicted vs. Experimental Key FT-IR Absorptions (cm⁻¹)
CompoundC=O StretchAromatic C=C StretchC-H Stretch (Aromatic)Other Key Bands
1,3,5-Tri(2-thenoyl)benzene (Predicted) ~1650-1670~1580-1600, ~1450-1500~3050-3100C-S Stretch (~600-800)
1,3,5-Triacetylbenzene ~1680-1700~1600, ~1450~3000-3100C-H Stretch (Aliphatic, ~2900-3000)
1,3,5-Triphenylbenzene -~1598, ~1493~3045C-H Bending (~815, ~700-760)[9]
Table 5: Predicted vs. Experimental Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragmentation Pattern
1,3,5-Tri(2-thenoyl)benzene (Predicted) 420Loss of thenoyl groups (C₄H₃SCO), cleavage of C-C bond between benzene and carbonyl.
1,3,5-Triacetylbenzene 204Loss of acetyl groups (CH₃CO), methyl groups (CH₃).
1,3,5-Triphenylbenzene 306Stable molecular ion, fragmentation of phenyl rings at higher energies.

Experimental Protocols for Analytical Cross-Validation

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating and are based on established principles of analytical method validation.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Calibrate the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Background Collection: Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation patterns.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

    • EI: Suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, providing structural information.

    • ESI: A softer ionization technique suitable for a wider range of compounds. It typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and quantify any impurities.

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid or phosphoric acid) to improve peak shape.[14] Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system, including the column (a C18 reverse-phase column is a common choice for these types of compounds), with the mobile phase until a stable baseline is achieved.

  • Injection and Separation: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system. The components of the sample are separated as they pass through the column.

  • Detection: The separated components are detected as they elute from the column, typically using a UV detector set at a wavelength where the analyte absorbs strongly.

  • Data Analysis: The output is a chromatogram, which is a plot of detector response versus time. The area of each peak is proportional to the concentration of the corresponding component. Purity is typically expressed as the area percentage of the main peak.

Conclusion

The cross-validation of analytical data from multiple, orthogonal techniques is a cornerstone of modern chemical analysis. As demonstrated with the case of 1,3,5-Tri(2-thenoyl)benzene and its analogs, even in the absence of a full experimental dataset for a novel compound, a combination of predicted data and experimental data from closely related structures can provide a high degree of confidence in its identity and purity. The consistency between the predicted data for 1,3,5-Tri(2-thenoyl)benzene and the experimental data for 1,3,5-Triacetylbenzene and 1,3,5-Triphenylbenzene, when rationalized based on their chemical structures, illustrates the power of this comparative approach. For researchers in the pharmaceutical and chemical industries, the adoption of such a rigorous, multi-technique validation strategy, grounded in established guidelines, is essential for ensuring data integrity and advancing scientific discovery.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • CASSS. FDA/CDER Perspectives on analytical procedure development and validation. Available from: [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubChem. 1,3,5,Triacetylbenzene. Available from: [Link]

  • PubChem. 1,3,5-Triphenylbenzene. Available from: [Link]

  • SIELC Technologies. 1,3,5,Triacetylbenzene. Available from: [Link]

  • SpectraBase. 1,3,5-Tribenzylbenzene - Optional[13C NMR]. Available from: [Link]

  • The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available from: [Link]

  • ResearchGate. 13C NMR of 1,3,5-triphenyl benzene molecule in which carbons are... Available from: [Link]

  • NIST. Benzene, 2-ethenyl-1,3,5-trimethyl-. Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • RSC Publishing. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available from: [Link]

  • Save My Exams. Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]

  • ChemRxiv. Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. Available from: [Link]

  • OpenReview. Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. Available from: [Link]

  • Chegg. Predict the H'NMR spectrum for 1,3-methylbenzene and label the peaks. Available from: [Link]

  • arXiv.org. Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. Available from: [Link]

  • ResearchGate. 1 H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are... Available from: [Link]

  • Chegg. Solved Analyze both these 1H NMR spectras by assigning each. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 1,3,5-tris(4-hydroxyl phenyl)benzene (2). Available from: [Link]

  • NIST. Benzene, 1,3,5-trimethyl-2-nitro-. Available from: [Link]

  • ResearchGate. FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... Available from: [Link]

  • Doc Brown's Chemistry. carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available from: [Link]

  • Spectroscopy Online. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Available from: [Link]

  • Doc Brown's Chemistry. C9H12 infrared spectrum of 1,3,5-trimethylbenzene. Available from: [Link]

  • NIST. 1,3,5-Trinitrobenzene. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3,5-Tri(2-thenoyl)benzene

Advanced Safety & Operational Protocol: 1,3,5-Tri(2-thenoyl)benzene Executive Summary & Risk Profile 1,3,5-Tri(2-thenoyl)benzene (TTB) is a critical trifunctional building block, primarily utilized in the reticular synth...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety & Operational Protocol: 1,3,5-Tri(2-thenoyl)benzene

Executive Summary & Risk Profile

1,3,5-Tri(2-thenoyl)benzene (TTB) is a critical trifunctional building block, primarily utilized in the reticular synthesis of Covalent Organic Frameworks (COFs) and porous organic polymers. Structurally, it consists of a central benzene ring substituted with three thiophene-2-carbonyl groups.

As a Senior Application Scientist, I must emphasize that while TTB is not typically classified as acutely lethal, its handling requires rigorous discipline. The primary risks stem from its physical form (fine crystalline powder prone to electrostatic dispersion) and its chemical functionality (thiophene derivatives are known skin/eye irritants and potential sensitizers).

Key Hazard Classifications (Inferred from Structural Analogs):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4]

  • Physical Hazard: Combustible dust if suspended in air.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier-in-Depth" strategy, prioritizing the prevention of dermal absorption and inhalation of micro-particulates.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Fume Hood (Face velocity: 0.5 m/s)Secondary: N95 or P100 Particulate RespiratorTTB is a fine powder. Engineering controls (fume hood) are the first line of defense against inhalation. Respirators provide redundancy during weighing outside enclosures.
Dermal (Hands) Material: Nitrile Rubber (Minimum 5 mil)Protocol: Double-glovingThiophene derivatives can permeate standard latex. Nitrile offers superior chemical resistance. Double-gloving allows the outer layer to be discarded immediately upon contamination without exposing skin.
Ocular Type: Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for fine powders, which can drift around lenses. Goggles provide a complete seal against airborne particulates.
Body Type: Lab Coat (Cotton/Polyester Blend) + Tyvek SleevesStandard lab coats protect the torso. Disposable Tyvek sleeves prevent powder accumulation on the wrists/forearms, a common contact dermatitis vector.

Operational Protocol: Handling & Synthesis

This protocol integrates safety with experimental precision to ensure reproducible COF synthesis.

Phase A: Pre-Operational Checks
  • Static Control: TTB powder is static-prone. Use an anti-static gun or ionizer bar near the balance to prevent powder scattering.

  • Atmosphere: Ensure the working area is dry. While TTB is relatively stable, moisture can affect the stoichiometry of subsequent condensation reactions.

Phase B: Weighing & Transfer (The Critical Step)
  • Step 1: Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat).

  • Step 2: Place the receiving vessel (e.g., Pyrex tube or Schlenk flask) inside the fume hood.

  • Step 3: Use a dedicated spatula (stainless steel or PTFE-coated). Do not use plastic spatulas that generate static charge.

  • Step 4: Weigh the required mass. If spilling occurs, do not blow on the powder. Wipe with a solvent-dampened Kimwipe (Acetone or Ethanol).

  • Step 5: Seal the vessel immediately. If transferring to a glovebox for inert synthesis, ensure the outer container is wiped down to prevent cross-contamination of the antechamber.

Phase C: Solubilization

TTB is typically soluble in polar aprotic solvents (e.g., THF, DMF) or aromatic solvents (e.g., Mesitylene/Dioxane mixtures).

  • Caution: When dissolving TTB in Mesitylene/Dioxane (common for solvothermal COF synthesis), heat is often applied. Ensure the system is under reflux or sealed in a pressure vessel (e.g., Pyrex heavy-wall tube) to prevent solvent vapor escape.

Emergency & Disposal Procedures

Spill Management
  • Dry Spill: Do not sweep dry. This generates dust.[3] Cover the spill with a wet paper towel (water or ethanol) to dampen the powder, then scoop into a waste container.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[2][6] Thiophene compounds can be absorbed; monitor for redness.

Waste Disposal
  • Classification: Hazardous Organic Waste (Sulfur-Containing).

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid) or halogenated waste if possible, to simplify downstream incineration.

  • Labeling: Clearly label as "Contains 1,3,5-Tri(2-thenoyl)benzene - Irritant - Sulfur Content."

Visualized Workflow (DOT Diagram)

The following diagram illustrates the safe handling lifecycle of TTB, from storage to disposal.

TTB_Handling_Protocol cluster_safety Critical Safety Zone (Fume Hood) Storage Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Goggles, Nitrile x2, N95) Storage->PPE_Check Retrieval Weighing Weighing (Fume Hood + Anti-Static) PPE_Check->Weighing Transfer Reaction Reaction Setup (Solvothermal/Reflux) Weighing->Reaction Solubilization Waste Disposal (Sulfur-Organic Stream) Weighing->Waste Spill Mgmt Reaction->Waste Cleanup

Caption: Operational lifecycle for 1,3,5-Tri(2-thenoyl)benzene, emphasizing the containment of the substance within the critical safety zone (Fume Hood) during manipulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[7] Compound Summary for 1,3,5-Tri(thiophen-2-yl)benzene (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.[2][3][5][6][8] United States Department of Labor. [Link]

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